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Core Science & Biosynthesis

Foundational

Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Executive Summary & Strategic Importance In modern drug discovery, the imidazo[1,2-b]pyridazine scaffold serves as a privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors such as 1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern drug discovery, the imidazo[1,2-b]pyridazine scaffold serves as a privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors such as 1[1]. As a Senior Application Scientist, I frequently rely on 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) as a highly versatile synthetic building block. The presence of the bromine atom at the 6-position provides an ideal orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling rapid library generation for structure-activity relationship (SAR) studies.

Mechanistic Rationale: The Chichibabin-Type Cyclization

The construction of these fused N-heteroaromatics typically proceeds via a 2[2]. The reaction between 6-bromo-pyridazin-3-amine and an α-haloketone (bromoacetone) is governed by strict regiochemical causality:

  • Regioselective Alkylation: The endocyclic N2 nitrogen of the pyridazine ring is significantly more nucleophilic than the exocyclic primary amine. It initiates a bimolecular nucleophilic substitution (SN2) on the highly electrophilic α-carbon of bromoacetone, displacing the bromide ion to form a pyridazinium intermediate.

  • Intramolecular Cyclization: The exocyclic amine, now positioned in close proximity to the pendant ketone, attacks the carbonyl carbon to form a 5-membered hydroxyimidazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly loses a molecule of water to yield the fully aromatized imidazo[1,2-b]pyridazine core.

Mechanism A 6-Bromopyridazin-3-amine + Bromoacetone B Bimolecular SN2 Alkylation (Endocyclic N2 attacks α-carbon) A->B C Pyridazinium Bromide Intermediate B->C D Intramolecular Cyclization (Exocyclic NH2 attacks Carbonyl) C->D E Hydroxyimidazoline Intermediate D->E F Dehydration (-H2O) & Aromatization E->F G 6-Bromo-2-methylimidazo[1,2-b]pyridazine F->G

Mechanistic pathway of the Chichibabin-type cyclization to form the imidazo[1,2-b]pyridazine core.

Experimental Design: Causality in Reagent Selection

To achieve a self-validating and high-yielding protocol, every reagent choice must be deliberate:

  • Electrophile Selection (Bromoacetone vs. Chloroacetone): While both are viable, bromoacetone is preferred. The lower C-Br bond dissociation energy translates to superior reaction kinetics, allowing the initial alkylation to proceed efficiently before thermal degradation of the sensitive pyridazine core can occur.

  • Base Selection (NaHCO3): Classical condensation approaches offer robust scalability, with yields typically ranging from 3[3]. Recent optimizations highlight the utility of4 to drive the heterocyclization[4]. Causality: The base acts as a heterogeneous scavenger for the HBr generated during alkylation. Without it, the unreacted 6-bromo-pyridazin-3-amine becomes protonated, deactivating the nucleophile and stalling the reaction at ~40-50% conversion (often isolating as the hydrobromide salt).

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and overall yield, derived from empirical optimization of the imidazo[1,2-b]pyridazine synthesis.

SolventBaseTemperatureTimeYield (%)Observation / Causality
EthanolNone78°C (Reflux)18 h45%Forms hydrobromide salt; incomplete conversion due to substrate protonation.
Acetonitrile NaHCO3 (3 eq) 82°C (Reflux) 8 h 68% Optimal thermal profile; base effectively scavenges HBr, driving reaction forward.
TolueneNaHCO3 (3 eq)90°C12 h55%Lower solubility of the polar aminopyridazine limits reaction kinetics.
EthanolNaHCO3 (3 eq)120°C (Microwave)0.5 h75%Rapid heating accelerates cyclization and minimizes degradation byproducts.

Standard Operating Procedure (SOP): Condensation Workflow

Workflow S1 1. Reagent Preparation Dissolve amine & bromoacetone in MeCN S2 2. Base Addition Add NaHCO3 to neutralize HBr S1->S2 S3 3. Thermal Activation Reflux at 82°C for 8-12 hours S2->S3 S4 4. Reaction Quenching Cool to RT, concentrate in vacuo S3->S4 S5 5. Liquid-Liquid Extraction Partition between H2O and EtOAc S4->S5 S6 6. Purification Silica gel chromatography S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Step 1: Reaction Setup Charge a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-bromo-pyridazin-3-amine (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL, 0.2 M concentration). Causality: Acetonitrile provides an optimal balance of solubility for the polar aminopyridazine and the requisite boiling point (82°C) to drive the subsequent dehydration step.

Step 2: Reagent Addition Add finely powdered sodium bicarbonate (NaHCO3, 3.0 eq, 30 mmol) to the suspension, followed by the dropwise addition of bromoacetone (1.2 eq, 12 mmol). Causality: Bromoacetone is added dropwise to prevent exothermic runaway and minimize self-condensation (aldol-type) side reactions.

Step 3: Thermal Activation & Monitoring Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 8 hours. Validation Checkpoint: Monitor the reaction progression via LC-MS. The analysis should indicate the disappearance of the starting mass (m/z 174/176) and the emergence of the product mass (m/z 212/214 [M+H]+), exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species.

Step 4: Quenching and Workup Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc, 100 mL) and distilled water (100 mL). Extract the aqueous layer twice with EtOAc (2 x 50 mL). Causality: Removing acetonitrile prior to extraction prevents the formation of a miscible ternary system, ensuring a clean phase separation and maximizing the recovery of the organic product.

Step 5: Drying and Purification Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate to yield the crude product. Purify via flash column chromatography on silica gel (eluting with a gradient of 10-50% EtOAc in Hexanes) to afford pure 6-bromo-2-methylimidazo[1,2-b]pyridazine as an off-white solid.

References

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. ResearchGate / J. Med. Chem.1

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews / ACS Publications. 2

  • 3-Chloro-2-methylimidazo[1,2-b]pyridazine Synthesis and Comparative Analysis. Smolecule.3

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. 4

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: From Historical Discovery to Next-Generation Kinase Inhibitors

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, certai...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures capable of providing high-affinity ligands for diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a premier example of such a scaffold[1]. Since its initial synthesis, it has evolved from a heterocyclic curiosity into a cornerstone of targeted therapeutics, most notably in the design of potent kinase inhibitors. This whitepaper provides an in-depth analysis of the history, structural rationale, synthetic methodologies, and contemporary applications of imidazo[1,2-b]pyridazines in drug discovery.

Historical Context and Discovery

The imidazo[1,2-b]pyridazine (IMP) nucleus was first synthesized and characterized in 1967 by Stanovnik and Tišler during their extensive studies on pyridazine derivatives[2]. Initially utilized as a brominating reagent and an intermediate in organic synthesis, the biological potential of the IMP core remained largely untapped for decades[2].

The paradigm shifted in the 21st century when high-throughput screening and structure-based drug design identified the fused 5-6 bicyclic system as an exceptional bioisostere for the adenine ring of ATP[3]. The breakthrough clinical validation of this scaffold was the development of Ponatinib , a potent Bcr-Abl tyrosine kinase inhibitor designed to overcome the notorious T315I "gatekeeper" mutation in chronic myeloid leukemia (CML)[1]. The IMP core in Ponatinib provided the exact geometric constraints required to project an alkyne linker deep into the kinase binding pocket, sparking a renaissance in the exploration of this scaffold across the kinome[1].

Structural Rationale in Kinase Inhibition

To understand why the imidazo[1,2-b]pyridazine core is so effective, one must analyze its interaction with the kinase ATP-binding site.

  • Hinge Binding: The nitrogen atom at the 1-position of the imidazo[1,2-b]pyridazine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (NH) of the kinase hinge region[3].

  • Vectorial Projection: The geometry of the scaffold allows substituents at the C-3 and C-6 positions to be directed into distinct regions of the kinase domain.

    • C-6 Substituents: Typically project into the ribose-binding pocket. Optimization here (e.g., adding bulky or polar groups) significantly enhances cellular potency and selectivity[3].

    • C-3 Substituents: Often project toward the solvent-exposed region or hydrophobic back pockets, allowing for the tuning of pharmacokinetic properties and isoform selectivity[4].

Standardized Synthetic Methodologies

The utility of the IMP scaffold is heavily reliant on its synthetic accessibility. The core is typically constructed via a bimolecular condensation, followed by late-stage functionalization using transition-metal catalysis[5].

Protocol: Synthesis of the Imidazo[1,2-b]pyridazine Core

The foundational reaction involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone (or chloroacetaldehyde)[6].

Scientific Causality: In 3-aminopyridazine, the ring nitrogen adjacent to the carbon (N-2) is significantly more nucleophilic than the exocyclic primary amine. This is due to the electron-withdrawing nature of the pyridazine ring. Consequently, the initial alkylation by the α-bromoketone occurs at the ring nitrogen, followed by intramolecular cyclization involving the exocyclic amine to form the imidazole ring[6].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 mmol) in a polar aprotic solvent (e.g., DMF or Ethanol, 10 mL).

  • Reagent Addition: Add the appropriate α-bromoketone (1.2 mmol) and a mild base such as sodium bicarbonate ( NaHCO3​ , 2.0 mmol). Note: NaHCO3​ acts as an acid scavenger to neutralize the HBr byproduct without initiating unwanted side reactions.

  • Reaction: Heat the mixture to reflux (80–100 °C) under an inert argon atmosphere for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate ( 3×15 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the functionalized imidazo[1,2-b]pyridazine core.

Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling

With the halogenated core in hand, C-3 or C-6 functionalization is achieved via palladium-catalyzed cross-coupling[5].

Scientific Causality: Palladium(0) undergoes oxidative addition into the C-Cl or C-Br bond of the IMP core. The aqueous base (e.g., K2​CO3​ ) coordinates with the aryl boronic acid, increasing its nucleophilicity and facilitating the transmetalation step, which is often the rate-limiting step in bulky heterocyclic couplings.

Step-by-Step Procedure:

  • Preparation: Combine the halogenated imidazo[1,2-b]pyridazine (1.0 mmol), aryl boronic acid (1.5 mmol), and K2​CO3​ (3.0 mmol) in a Schlenk tube.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

  • Catalyst: Add the palladium catalyst, typically Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Reaction: Seal the tube and heat at 90 °C for 8 hours.

  • Workup: Filter through a pad of Celite, extract the filtrate with dichloromethane, dry, and purify via chromatography.

Synthetic Workflow Visualization

Synthesis A 3-Amino-6-halopyridazine C Imidazo[1,2-b]pyridazine Core A->C Condensation B α-Bromoketone + NaHCO3 B->C Cyclization D C-3 Suzuki-Miyaura Coupling C->D Pd Catalyst E C-6 Nucleophilic Substitution C->E Amine/Alkoxide F Target Kinase Inhibitor D->F E->F

Synthetic workflow for imidazo[1,2-b]pyridazine kinase inhibitors.

Contemporary Applications & Quantitative Data

The versatility of the IMP scaffold has led to the discovery of highly selective inhibitors across various therapeutic areas, from oncology to fibrotic diseases.

Target Landscape Summary
Target KinaseLead CompoundIC₅₀ ValueTherapeutic IndicationKey Structural InsightRef
Mps1 (TTK) Compound 27f0.70 nMOncology (Antiproliferative)C-6 substitution occupies the ribose pocket.[3]
ROCK2 Compound A257.0 nMPulmonary FibrosisCore electronic properties enhance indazole -NH acidity.[7]
BTK Compound 221.3 nMOncology / ImmunologyIrreversible covalent binding profile.[8]
TAK1 Compound 2655.0 nMMultiple MyelomaMorpholine/piperazine at C-6 dictates selectivity.[9]
PI3K/mTOR Compound 11N/A (Dual)Idiopathic Pulmonary FibrosisDual inhibition halts fibroblast proliferation.[10]
Mechanistic Case Study: ROCK2 Inhibition in Pulmonary Fibrosis

Recent advancements have identified Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as a critical target for pulmonary fibrosis[7]. Imidazo[1,2-b]pyridazine derivatives, such as Compound A25, exhibit superior isoform selectivity for ROCK2 over ROCK1[7]. Mechanistically, these compounds exert their antifibrotic effects by disrupting the crosstalk between the ROCK2/STAT3 and TGF-β/Smad signaling pathways, ultimately halting excessive extracellular matrix (ECM) deposition[7].

Pathway Inhibitor Imidazo[1,2-b]pyridazine ROCK2 ROCK2 Kinase Inhibitor->ROCK2 Inhibits STAT3 STAT3 Signaling ROCK2->STAT3 Activates TGFb TGF-β / Smad Pathway ROCK2->TGFb Crosstalk Fibrosis Pulmonary Fibrosis STAT3->Fibrosis Promotes ECM TGFb->Fibrosis Promotes ECM

Mechanism of ROCK2 inhibition by imidazo[1,2-b]pyridazines in pulmonary fibrosis.

Conclusion and Future Perspectives

From its initial discovery in 1967 to its current status as a privileged scaffold, the imidazo[1,2-b]pyridazine nucleus has proven indispensable to medicinal chemistry. Its predictable synthetic tractability, coupled with its highly tunable physicochemical properties, allows researchers to design molecules with exquisite kinase selectivity. Moving forward, the integration of this scaffold into targeted protein degraders (PROTACs) and irreversible covalent inhibitors (as seen with recent BTK inhibitors[8]) represents the next frontier in maximizing its therapeutic potential.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021). 1

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (2015). 3

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (2023). 9

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters (2010). 6

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (2025). 7

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect (2021). 5

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. JOTCSA (2021). 2

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications (2025). 10

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry (2024). 4

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (2025). 8

Sources

Foundational

Solubility of 6-Bromo-2-methylimidazo[1,2-b]pyridazine in different solvents

An In-Depth Technical Guide to the Solubility and Physicochemical Profiling of 6-Bromo-2-methylimidazo[1,2-b]pyridazine As an application scientist overseeing early-stage physicochemical characterization, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Physicochemical Profiling of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

As an application scientist overseeing early-stage physicochemical characterization, I frequently encounter heterocyclic scaffolds that present profound solubility challenges during hit-to-lead optimization. 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) is a prime example. This compound is a privileged building block, extensively utilized in the synthesis of kinase inhibitors (e.g., DYRK1A, NIK) and β-amyloid PET imaging agents.

However, its rigid aromatic core and halogen substitution create a "brick-dust" phenomenon—high crystal lattice energy coupled with high lipophilicity. To successfully formulate or react this intermediate, we must approach its solubility not merely as a static metric, but as a dynamic interplay between solid-state thermodynamics and solvent cavitation.

Structural Causality: The "Why" Behind the Solubility Profile

The solubility of any small molecule is governed by the energy required to disrupt its crystal lattice versus the energy gained by solvent-solute interactions. For 6-Bromo-2-methylimidazo[1,2-b]pyridazine, three distinct structural vectors dictate this balance:

  • The Imidazo[1,2-b]pyridazine Core: This fused bicyclic system is highly planar, promoting strong π−π stacking in the solid state. While the nitrogen atoms act as hydrogen bond acceptors, the overall aromaticity limits aqueous solvation.

  • The 6-Bromo Substituent: Halogenation at the 6-position is critical for downstream palladium-catalyzed cross-coupling reactions. However, the heavy bromine atom significantly increases the partition coefficient (LogP > 3.0) and induces halogen bonding in the crystal lattice, making aqueous cavity formation energetically prohibitive.

  • The 2-Methyl Group: This aliphatic appendage introduces localized steric bulk. While it slightly disrupts perfect crystal packing, it heavily shields the adjacent imidazo-nitrogen, reducing the molecule's ability to participate in dipole-dipole interactions with protic solvents like water or methanol.

(Note: Converting the free base to a salt form, such as the hydrobromide salt CAS 2305252-82-6, is a common strategy to lower the lattice energy barrier and artificially enhance dissolution in polar media.)

G Scaffold Imidazo[1,2-b]pyridazine Core (Planar, H-Bond Acceptors) Solubility Macroscopic Solubility (High in Aprotic, Low in Protic) Scaffold->Solubility Bromo 6-Bromo Substituent (↑ Lipophilicity, ↑ Lattice Energy) Bromo->Solubility Methyl 2-Methyl Group (Steric Bulk, ↓ Solvation) Methyl->Solubility

Fig 1. Structural determinants of 6-Bromo-2-methylimidazo[1,2-b]pyridazine solubility.

Empirical Solubility Matrix

Because kinetic solubility (e.g., solvent-shift methods) often overestimates true solubility due to transient supersaturation, the data below represents thermodynamic equilibrium solubility at 25°C.

Polar aprotic solvents (DMSO, DMF) excel here because their high dipole moments effectively solvate the polarizable bromine and nitrogen atoms without requiring the compound to act as a hydrogen bond donor. Conversely, non-polar solvents (Hexane) fail to disrupt the strong π−π stacking of the fused rings.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility Range (mg/mL)Application Context
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Primary stock solutions, cross-coupling
Polar Aprotic Dimethylformamide (DMF)36.7> 30.0Alternative reaction solvent
Polar Protic Methanol (MeOH)32.71.0 - 5.0Recrystallization, HPLC mobile phase
Polar Protic Water (pH 7.4 Buffer)80.1< 0.1Biological assays (requires co-solvents)
Non-Polar Hexane1.9< 0.1Anti-solvent for precipitation

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible data for highly lipophilic intermediates, we must employ a self-validating Shake-Flask Method coupled with HPLC-UV quantification. This protocol is designed with built-in causality checks to prevent false negatives caused by non-specific binding or polymorphic shifts.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Weigh approximately 10 mg of 6-Bromo-2-methylimidazo[1,2-b]pyridazine into a 2 mL glass HPLC vial. (Causality: Glass is used to prevent the lipophilic compound from leaching into or adsorbing onto polypropylene surfaces).

  • Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline). Ensure a visible excess of solid remains to guarantee the system can reach thermodynamic saturation.

Phase 2: Isothermal Equilibration 3. Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. 4. Agitate at 300 RPM for exactly 48 hours. (Causality: 48 hours is required to overcome the high lattice energy barrier; shorter times risk measuring incomplete dissolution).

Phase 3: Phase Separation 5. Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. 6. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter . (Causality: PTFE is strictly required. Nylon or cellulose membranes will bind the lipophilic bromo-compound via hydrophobic interactions, artificially lowering the measured concentration).

Phase 4: Quantification & Validation 7. Dilute the filtrate 1:10 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the injector. 8. Analyze via HPLC-UV (Detection at ~254 nm). Calculate concentration against a pre-established 5-point calibration curve. 9. Self-Validation Step: Recover the remaining solid pellet from Step 5, dry it, and analyze via X-Ray Powder Diffraction (XRPD). (Causality: If the XRPD pattern differs from the starting material, a polymorphic transformation or hydrate formation occurred during the 48-hour equilibration, meaning the calculated solubility applies to the new crystal form, not the original).

G Prep 1. Saturation (Glass Vials) Eq 2. Equilibration (48h at 25°C) Prep->Eq Sep 3. Separation (PTFE Filtration) Eq->Sep Ana 4. HPLC-UV (Quantification) Sep->Ana Val 5. XRPD Check (Polymorph Validation) Ana->Val

Fig 2. Self-validating thermodynamic solubility determination workflow.

Downstream Formulation Strategies

When utilizing 6-Bromo-2-methylimidazo[1,2-b]pyridazine in biological assays or complex syntheses, its poor aqueous solubility must be bypassed.

  • In vitro Assays: Prepare a 10 mM master stock in 100% DMSO. Perform serial dilutions in DMSO, and spike into the aqueous assay buffer at a final DMSO concentration of 1% (v/v) to prevent compound crash-out while maintaining enzymatic viability.

  • Synthetic Elaboration: The 6-bromo position is highly reactive toward Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Due to the scaffold's solubility profile, these reactions are optimally run in Toluene/tert-Butanol mixtures or neat DMF, utilizing ligands like XPhos or JohnPhos to facilitate the catalytic cycle in lipophilic environments.

References

  • Title: Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase (WO2023217906A1)

Protocols & Analytical Methods

Method

Synthesis and Orthogonal Functionalization of 6-Bromo-2-methylimidazo[1,2-b]pyridazine Derivatives

Strategic Significance in Drug Discovery The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in medicinal chemistry. Because its electronic distribution and hydrogen-bonding profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in medicinal chemistry. Because its electronic distribution and hydrogen-bonding profile closely mimic the adenine ring of ATP, it serves as an exceptional hinge-binding core for the development of ATP-competitive kinase inhibitors targeting Mps1, TAK1, Haspin, and IRAK4[1][2][3].

Within this chemical space, 6-Bromo-2-methylimidazo[1,2-b]pyridazine acts as an ideal synthetic building block. The 2-methyl group provides critical steric constraints that restrict the conformation of adjacent substituents, often driving kinase selectivity. Meanwhile, the 6-bromo position serves as a highly reactive vector for transition-metal-catalyzed cross-coupling, allowing rapid diversification of the scaffold's solvent-exposed or back-pocket binding regions[4].

Mechanistic Causality in Scaffold Functionalization

To successfully synthesize complex derivatives from this starting material, one must exploit the orthogonal reactivity of its two fused rings:

  • C-6 Functionalization (The Pyridazine Ring): The pyridazine ring is inherently electron-deficient. The adjacent nitrogen atoms withdraw electron density, highly activating the C-6 carbon-bromine bond toward oxidative addition by Palladium(0) species. Consequently, the C-6 position is primed for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. Nucleophilic aromatic substitution ( SN​Ar ) is also viable but typically requires strong nucleophiles (e.g., alkoxides) and harsher conditions[1][4].

  • C-3 Functionalization (The Imidazole Ring): Conversely, the fused imidazole ring is electron-rich. The bridgehead nitrogen donates electron density, making the C-3 position highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS). By treating the core with N-iodosuccinimide (NIS), an iodine atom can be regioselectively installed at C-3. Because the C(sp2)-I bond is significantly more reactive toward Pd-catalyzed oxidative addition than the C-6 substituents, it allows for a secondary, orthogonal Suzuki-Miyaura coupling without disrupting the previously installed C-6 group[2].

Synthetic Workflow Visualization

G Start 6-Bromo-2-methyl imidazo[1,2-b]pyridazine C6_Amine 6-Amino/Aryl Derivative (Buchwald/Suzuki) Start->C6_Amine Pd2(dba)3, Ligand Amine/Boronic Acid C3_Halogen 3-Iodo-6-substituted Intermediate C6_Amine->C3_Halogen NIS, DMF Electrophilic Sub. Final 3,6-Disubstituted Target Compound C3_Halogen->Final Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat

Orthogonal functionalization workflow of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis of 3,6-disubstituted derivatives.

Protocol A: C-6 Amination via Buchwald-Hartwig Cross-Coupling

This protocol installs a cyclic amine (e.g., morpholine or piperazine) at the C-6 position, a common motif for enhancing aqueous solubility and establishing hinge-region contacts[1][3].

  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-2-methylimidazo[1,2-b]pyridazine (1.0 equiv), the secondary amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (2.0 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (0.1 M). Degas the suspension via three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Causality & Insight: Xantphos is specifically chosen for its wide bite angle (~111°). This geometry forces the palladium intermediate into a conformation that drastically accelerates the reductive elimination step, favoring C-N bond formation and suppressing competitive β -hydride elimination.

  • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material's isotopic doublet ( Br79/81 ) and the emergence of the product mass confirms successful coupling. If a debrominated side-product ( M−79 ) is observed, it indicates moisture contamination leading to premature protode-palladation; solvent degassing must be optimized.

Protocol B: Regioselective Electrophilic Iodination at C-3

Once the C-6 position is secured, the C-3 position is activated for further coupling[2].

  • Preparation: Dissolve the 6-substituted-2-methylimidazo[1,2-b]pyridazine intermediate (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours in the dark.

  • Causality & Insight: DMF stabilizes the transient iodonium ion. The reaction is highly regioselective for C-3 due to the enamine-like stabilization of the Wheland intermediate provided by the bridgehead nitrogen. Strict stoichiometric control of NIS (1.05 equiv) is critical to prevent over-halogenation.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The iodinated intermediate will elute slower (lower Rf​ ) than the starting material due to increased polarizability. LC-MS will show a distinct mass shift of +126 Da (Iodine - H).

Protocol C: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

This final step introduces an aryl or heteroaryl group at C-3 to probe the hydrophobic back-pocket of the target kinase[3].

  • Preparation: Combine the 3-Iodo-6-substituted intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K3​PO4​ (2.0 equiv) in a microwave vial.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M).

  • Reaction: Seal the vial and heat at 90 °C for 8 hours.

  • Causality & Insight: Pd(dppf)Cl2​ is highly robust for sterically hindered cross-couplings at the crowded C-3 position. The 4:1 Dioxane/ H2​O ratio is non-negotiable; water is required to dissolve the inorganic base and form the reactive hydroxo-palladium complex that facilitates transmetalation with the boronic acid.

  • Self-Validation Checkpoint: The reaction mixture shifts from a dark red suspension to a lighter brown solution as the boronic acid is consumed. In LC-MS, check for the homocoupled aryl byproduct (Ar-Ar). Excessive homocoupling indicates oxygen ingress during the reaction, necessitating stricter inert atmosphere controls.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for the orthogonal functionalization of the imidazo[1,2-b]pyridazine scaffold, providing a baseline for yield expectations and condition selection.

Reaction StepTarget PositionCatalyst / ReagentsSolvent SystemTemp (°C)Typical Yield (%)Ref
Buchwald-Hartwig C-6 Pd2​(dba)3​ , Xantphos, NaOtBu Toluene (Anhydrous)10075 - 85%[1]
Suzuki-Miyaura C-6 Pd(PPh3​)4​ , Na2​CO3​ 1,4-Dioxane / H2​O (3:1)9070 - 90%[3]
Halogenation (EAS) C-3NIS (1.05 equiv)DMF (Anhydrous)0 to 2585 - 95%[2]
Suzuki-Miyaura C-3 Pd(dppf)Cl2​ , K3​PO4​ 1,4-Dioxane / H2​O (4:1)9060 - 80%[3]

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. nih.gov. 2

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. nih.gov. 3

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. researchgate.net. 4

Sources

Application

Biological activity of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Application Note: 6-Bromo-2-methylimidazo[1,2-b]pyridazine as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery Introduction & Structural Rationale In modern drug development, 6-Bromo-2-methylimidazo[1,2-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Bromo-2-methylimidazo[1,2-b]pyridazine as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Introduction & Structural Rationale

In modern drug development, 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) has emerged as a highly versatile and privileged pharmacophore. The fused imidazo[1,2-b]pyridazine bicyclic core acts as an excellent bioisostere for the purine ring of ATP, allowing derivatives to anchor securely within the highly conserved hinge region of various kinases[1].

As a Senior Application Scientist, it is crucial to understand the causality behind the structural features of this specific building block:

  • The C6-Bromine Handle: The bromine atom is an ideal leaving group for late-stage palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations)[2]. Substituting the C6 position with solubilizing aliphatic heterocycles (e.g., morpholine or piperazine) drastically improves the metabolic stability, aqueous solubility, and overall pharmacokinetic profile of the resulting inhibitors[3].

  • The C2-Methyl Constraint: The methyl group at the 2-position provides critical steric hindrance. During structure-based drug design against targets like Transforming Growth Factor-β Activated Kinase 1 (TAK1), the C2-methyl group was found to sterically block unwanted hydrogen bonding with specific hinge residues (e.g., Ala-107), acting as a conformational switch that enhances kinase selectivity and reduces off-target toxicity[3].

Biological Targets and Therapeutic Applications

Derivatives synthesized from the 6-Bromo-2-methylimidazo[1,2-b]pyridazine scaffold exhibit profound biological activity across multiple disease pathways:

  • Multiple Myeloma (TAK1 Inhibition): C6-morpholine and piperazine derivatives exhibit nanomolar enzymatic inhibition of TAK1 and potently suppress the growth of multiple myeloma cell lines (MPC-11, H929)[4].

  • Solid Tumors (Mps1/TTK & mTOR Inhibition): Optimized derivatives show extreme potency against Mps1 (IC₅₀ = 0.70 nM) with remarkable antiproliferative activity against A549 lung cancer cells[1]. Diaryl urea derivatives of this scaffold also act as mTOR inhibitors, inducing G1-phase cell cycle arrest[5].

  • Autoimmune & Inflammatory Diseases (Tyk2 & NIK): Substitution at C6 with 2-oxo-1,2-dihydropyridines yields highly stable Tyk2 JH2 pseudokinase ligands that block IFNγ production[6]. Furthermore, this scaffold is a direct precursor for NF-kappa B inducing kinase (NIK) inhibitors used in treating inflammatory disorders[7].

Pathway cluster_0 Kinase Signaling & Inhibition Mechanism Stimulus Cytokine Stimulus (e.g., TNF-α, IL-1β) Kinase Target Kinases (TAK1, Mps1, Tyk2) Stimulus->Kinase Pathway Downstream Signaling (NF-κB, STAT) Kinase->Pathway Outcome Disease Progression (Proliferation / Inflammation) Pathway->Outcome Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->Kinase ATP-Competitive Inhibition

Fig 1: Mechanism of action of imidazo[1,2-b]pyridazine derivatives in kinase signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of lead compounds derived from the 6-Bromo-2-methylimidazo[1,2-b]pyridazine scaffold:

Derivative ClassStructural ModificationPrimary TargetBiochemical IC₅₀Cellular Efficacy
TAK1 Inhibitors C6-Morpholine/Piperazine, C3-ArylTAK155 nMGI₅₀ = 30 nM (H929, MPC-11)[4]
Mps1 Inhibitors C6-Optimization, C3-SubstitutionMps1 (TTK)0.70 nMIC₅₀ = 6.0 nM (A549)[1]
Tyk2 Ligands C6-(2-oxo-1,2-dihydropyridin-3-yl)aminoTyk2 JH2< 0.05 nMIC₅₀ = 12–41 nM (PBMC)[6]
mTOR Inhibitors Diaryl urea derivationmTOR67 nMIC₅₀ = ~0.02 μM (A549)[5]

Experimental Protocols & Workflows

Workflow Step1 1. Scaffold Functionalization (C6-Amination) Step2 2. Purification & Validation (HPLC / MS) Step1->Step2 Step3 3. Biochemical Validation (Kinase Assay) Step2->Step3 Step4 4. Cellular Efficacy (Viability Assay) Step3->Step4

Fig 2: Experimental workflow from scaffold functionalization to cellular efficacy validation.

Protocol A: Palladium-Catalyzed C6-Amination (Buchwald-Hartwig Cross-Coupling)

Objective: Functionalize the C6 position of 6-Bromo-2-methylimidazo[1,2-b]pyridazine with a secondary amine to generate a biologically active probe[2]. Expert Insight: We utilize Pd₂(dba)₃ paired with JohnPhos. JohnPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the reductive elimination step, preventing the degradation of the delicate imidazo-pyridazine core under harsh thermal conditions[2].

  • Preparation: Thoroughly degas anhydrous toluene with N₂ for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) catalyst.

  • Reaction Assembly: In a Schlenk flask, combine 6-Bromo-2-methylimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (e.g., piperazine, 1.2 eq), Pd₂(dba)₃ (0.05 eq), JohnPhos (0.1 eq), and sodium tert-butoxide (2.5 eq)[2].

  • Execution: Add the degassed toluene (10 mL per mmol) and heat the mixture to 110°C for 12–16 hours under a continuous N₂ atmosphere[8].

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via Preparative RP-HPLC (Acetonitrile/Water gradient)[7],[2].

Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the synthesized derivative against recombinant kinases (e.g., TAK1 or Mps1). Trustworthiness & Validation: ADP-Glo is selected to measure the accumulation of ADP. To ensure a self-validating system, the final DMSO concentration must be strictly kept ≤1% to prevent enzyme denaturation, and a known inhibitor (e.g., Takinib for TAK1) must be run in parallel to calculate the Z'-factor (>0.6 required for assay acceptance)[4].

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Dilute these into the kinase buffer to achieve a 4X final concentration.

  • Enzyme Incubation: Mix the compound with the recombinant kinase (e.g., TAK1-TAB1 fusion protein) in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding of the ATP-competitive inhibitor[4].

  • Reaction Initiation: Add ultra-pure ATP (at its apparent Kₘ) and the specific substrate peptide. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Cellular Anti-Proliferative Assay (CellTiter-Glo®)

Objective: Assess the phenotypic efficacy of the compound in relevant cancer cell lines (e.g., A549 or H929)[1],[4]. Expert Insight: Edge effects caused by evaporation can severely skew viability data. Always fill the outer perimeter wells of the 96-well plate with sterile PBS rather than utilizing them for experimental data points.

  • Cell Seeding: Seed cells at 2,000–5,000 cells/well in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the synthesized derivatives across a concentration gradient (0.1 nM to 10 μM) for 72 hours[1].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial step: Uneven temperature distribution will cause variable luciferase kinetics.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to the cell culture medium. Place on an orbital shaker for 10 minutes to induce complete cell lysis.

  • Quantification: Measure luminescence to quantify ATP levels, which are directly proportional to the number of metabolically active cells. Calculate the GI₅₀.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: rsc.org URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: acs.org URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: nih.gov URL:[Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors Source: nih.gov URL:[Link]

  • Source: google.
  • Source: google.

Sources

Method

Application Note: 6-Bromo-2-methylimidazo[1,2-b]pyridazine as a Privileged Scaffold in Kinase Inhibitor Discovery

Strategic Rationale & Chemical Significance In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile "privileged scaffold" due to its exceptional ability to mimic the purine ring of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Significance

In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile "privileged scaffold" due to its exceptional ability to mimic the purine ring of adenosine triphosphate (ATP). By occupying the highly conserved ATP-binding pocket of various kinases, this bicyclic heteroaromatic system serves as an ideal foundation for developing targeted therapeutics.

Within this class, 6-bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) is a critically important bifunctional building block. The structural logic behind its utility is threefold:

  • C2-Methyl Group : Provides steric direction, anchoring the scaffold within the hydrophobic sub-pockets of the kinase hinge region while modulating the overall lipophilicity (logP) of the molecule.

  • C6-Bromine : Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl, heteroaryl, or amine substituents.

  • C3-Position : The unsubstituted, electron-rich C3 carbon is highly susceptible to electrophilic aromatic substitution (such as halogenation), providing an orthogonal site for late-stage functionalization.

Target Applications & Pharmacological Data

The strategic elaboration of the 6-bromo-2-methylimidazo[1,2-b]pyridazine scaffold has recently yielded breakthrough preclinical candidates across multiple disease indications, ranging from hematological malignancies to fibrotic disorders.

Quantitative Kinase Inhibition Data

The table below summarizes recent lead compounds derived from the imidazo[1,2-b]pyridazine scaffold, highlighting the relationship between structural modifications and target affinity.

Target KinaseDisease IndicationLead Compound IC₅₀Key Structural ModificationReference
BTK B-Cell Malignancies1.3 nMCovalent warhead integration[1]
Mps1 (TTK) Solid Tumors0.70 nMC6 amino substitution[2]
ROCK2 Pulmonary Fibrosis7.0 nMC6 indazole hinge binder[3]
TAK1 Multiple Myeloma55 nMC6 morpholine/piperazine, C3 aryl[4]
Mechanistic Pathway Integration

By modifying the C3 and C6 positions, researchers can tune the scaffold to selectively inhibit specific kinase pathways, thereby arresting disease progression at the cellular level.

Signaling Scaffold Imidazo[1,2-b]pyridazine Inhibitors TAK1 TAK1 Kinase (Multiple Myeloma) Scaffold->TAK1 Competitive Inhibition BTK BTK Kinase (B-Cell Malignancies) Scaffold->BTK Covalent Binding ROCK2 ROCK2 Kinase (Pulmonary Fibrosis) Scaffold->ROCK2 Hinge Binding NFkB NF-κB Pathway TAK1->NFkB Phosphorylation BCR B-Cell Receptor Signaling BTK->BCR Activation STAT3 STAT3 / TGF-β Pathway ROCK2->STAT3 Fibrotic Signaling Disease Disease Progression Arrested NFkB->Disease Blocked BCR->Disease Blocked STAT3->Disease Reversals

Fig 1. Multi-target kinase inhibition pathways modulated by imidazo[1,2-b]pyridazine derivatives.

Synthetic Workflows & Orthogonal Reactivity

The true power of 6-bromo-2-methylimidazo[1,2-b]pyridazine lies in its orthogonal reactivity, which allows medicinal chemists to build complex molecules without the need for cumbersome protecting group strategies.

Chemical Causality: The C3 position is highly nucleophilic. Treatment with N-iodosuccinimide (NIS) readily yields the 3-iodo-6-bromo intermediate. Because the oxidative addition of palladium occurs significantly faster at C–I bonds compared to C–Br bonds, chemists can perform a highly regioselective cross-coupling at C3 first (Route B). Alternatively, the native C6 bromine can be coupled first, followed by subsequent C3 halogenation and coupling (Route A).

Synthesis cluster_A Route A: C6 First cluster_B Route B: C3 First Start 6-Bromo-2-methyl imidazo[1,2-b]pyridazine StepA1 C6 Suzuki Coupling Start->StepA1 Pd Cat. StepB1 C3 Halogenation (NIS) Yields 3-Iodo-6-bromo Start->StepB1 Electrophilic StepA2 C3 Halogenation (NIS) StepA1->StepA2 StepA3 C3 Cross-Coupling StepA2->StepA3 Final Target Kinase Inhibitor StepA3->Final StepB2 C3 Suzuki Coupling (I > Br Selectivity) StepB1->StepB2 StepB3 C6 Cross-Coupling StepB2->StepB3 StepB3->Final

Fig 2. Orthogonal synthetic strategies for elaborating the 6-bromo-2-methylimidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

Protocol 1: Regioselective C6 Suzuki-Miyaura Cross-Coupling

This protocol details the initial functionalization of the C6 position (Route A), replacing the bromine atom with an aryl/heteroaryl group.

Step-by-Step Methodology:

  • Reagent Assembly: In a standard Schlenk flask, combine 6-bromo-2-methylimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and H₂O (ratio 4:1).

    • Causality Note: Water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive boronate complex, which is essential for the transmetalation step in the catalytic cycle.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality Note: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, which will prematurely terminate the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. The bulky bidentate dppf ligand facilitates reductive elimination and prevents the heteroaromatic nitrogen atoms of the scaffold from poisoning the catalyst.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under Argon.

  • Self-Validating System (LC-MS Check): Extract a 10 µL aliquot and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet mass peak (due to ⁷⁹Br and ⁸¹Br). The assay is self-validated when this doublet completely disappears , replaced by a single mass peak corresponding to the cross-coupled product, confirming 100% conversion and eliminating the risk of downstream false positives.

Protocol 2: FRET-Based In Vitro Kinase Inhibition Assay

To evaluate the biological efficacy of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Plate Preparation: Dispense the purified imidazo[1,2-b]pyridazine derivative (in DMSO) into a 384-well microplate using a 10-point, 3-fold serial dilution.

  • Enzyme Addition & Pre-incubation: Add the target kinase (e.g., BTK or TAK1) in assay buffer. Incubate the plate at room temperature for 60 minutes prior to adding ATP.

    • Causality Note: Pre-incubation is absolutely critical for evaluating covalent inhibitors (such as recent BTK candidates[1]). It allows the two-step binding kinetics—reversible association ( Ki​ ) followed by irreversible bond formation ( kinact​ )—to reach equilibrium before introducing the competing ATP substrate.

  • Reaction Initiation: Add ATP (at the enzyme's specific Km​ concentration) and the fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Readout: Add the TR-FRET development reagent (containing Europium-labeled anti-phospho antibodies) and read the fluorescence emission ratio (665 nm / 615 nm) on a microplate reader.

  • Self-Validating System (Z'-Factor): The assay integrity is mathematically validated by calculating the Z'-factor using positive controls (DMSO vehicle, maximum enzyme activity) and negative controls (no enzyme, background fluorescence). A Z'-factor > 0.5 validates the assay , proving that the observed IC₅₀ values are a true measure of compound potency rather than an artifact of assay drift, precipitation, or fluorescence quenching.

References

  • [4] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (2023). 4

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021).

  • [2] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (2015). 2

  • [1] Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (2025). 1

  • [3] Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (2025). 3

  • 6-Bromo-2-methylimidazo[1,2-b]pyridazine | CAS: 1936575-36-8. Sigma-Aldrich Product Specifications.

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for developing potent and selective inhibitors for a range of biological targets. Notably, this scaffold is a key component in a variety of therapeutic agents, including those with applications in oncology and autoimmune diseases. The ability to functionalize this core, particularly at the 6-position, is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the late-stage functionalization of complex molecules.[2] This application note provides a detailed guide to the Suzuki coupling of 6-Bromo-2-methylimidazo[1,2-b]pyridazine, a key intermediate for the synthesis of novel 6-aryl-2-methylimidazo[1,2-b]pyridazine derivatives.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is vital for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Catalyst_Regeneration Catalyst Regeneration ArPd(II)(Br)L2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)Ar'L2 Di-organic Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Ar-Br 6-Bromo-2-methyl- imidazo[1,2-b]pyridazine Ar-Br->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base (e.g., K3PO4, Na2CO3) Base->Transmetalation Activates Boronic Acid

Sources

Method

Application Note: Safety, Handling, and Synthetic Utility of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In contemporary medicinal chemistry, fused bicyclic he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds due to their ability to mimic purine rings and selectively bind to the ATP-binding pockets of kinases. 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) has emerged as a critical building block in the rational design of targeted therapeutics, notably as a core motif for NF-κB-inducing kinase (NIK) inhibitors and anti-leishmanial agents[1][2].

This application note provides a comprehensive guide to the physicochemical properties, stringent safety and handling requirements, and validated synthetic protocols for incorporating this highly reactive intermediate into drug discovery workflows.

Physicochemical Properties & Hazard Assessment

The utility of 6-Bromo-2-methylimidazo[1,2-b]pyridazine stems from its unique electronic distribution. The electron-rich imidazole ring enhances target binding via hydrogen bonding, while the electron-deficient pyridazine ring activates the C6-bromine bond for transition-metal-catalyzed cross-coupling[1]. However, this same electronic structure and lipophilicity contribute to its significant toxicity profile.

Quantitative Data Summary
Property / ParameterSpecificationCausality / Implication for Researchers
Chemical Formula C₇H₆BrN₃Halogenated heteroaromatic; highly lipophilic.
Molecular Weight 212.05 g/mol Low molecular weight facilitates rapid membrane permeation.
Appearance SolidDust generation is a primary inhalation hazard.
Storage Conditions 2–8°C, Dark, Inert Atm.Sensitive to photo-oxidation and hydrolytic degradation over time.
GHS Signal Word Danger (GHS06)Requires immediate isolation upon receipt[3].
Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled . The lipophilic fused ring allows rapid systemic absorption through the dermis and mucosa.

Standard Operating Procedure (SOP): Safe Handling

Because 6-Bromo-2-methylimidazo[1,2-b]pyridazine is acutely toxic via all primary exposure routes (H301, H311, H331)[4], standard benchtop handling is strictly prohibited. The following self-validating safety protocol must be integrated into your laboratory's risk assessment.

Step-by-Step Handling Protocol
  • Receipt and Storage: Upon receipt, immediately transfer the sealed vial to a 2–8°C refrigerator. To prevent moisture condensation, allow the vial to warm to room temperature in a desiccator before opening. Store under an inert atmosphere (Argon or Nitrogen).

  • Environmental Controls: All weighing, transferring, and reaction setups MUST be performed inside a certified chemical fume hood with a face velocity of at least 100 fpm.

  • Personal Protective Equipment (PPE):

    • Hands: Double-layer nitrile gloves. The outer glove must be removed and replaced immediately if powder adheres to it.

    • Body: Fully buttoned, flame-resistant laboratory coat.

    • Face/Eyes: Splash goggles. If handling bulk quantities where aerosolization is a risk, a P100 particulate respirator is required.

  • Decontamination & Waste: Clean all spatulas and balances with a solvent that readily dissolves the compound (e.g., ethyl acetate or dichloromethane) and dispose of the solvent in a designated Halogenated Toxic Waste container[3].

SafetyWorkflow A Receive 6-Bromo-2-methylimidazo [1,2-b]pyridazine B Storage: 2-8°C, Dark, Inert Atm (Ar/N2) A->B Immediate C Preparation: Transfer to Certified Fume Hood B->C Prior to experiment D PPE Requirement: Double Nitrile Gloves, Lab Coat, Safety Goggles C->D Mandatory E Weighing & Handling: Use anti-static tools, avoid dust generation D->E Proceed F Waste Disposal: Halogenated Toxic Waste E->F Post-reaction

Figure 1: Workflow for the safe handling, storage, and disposal of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Synthetic Application: Rational Design of Kinase Inhibitors

The primary utility of 6-Bromo-2-methylimidazo[1,2-b]pyridazine lies in its capacity to serve as a central scaffold for late-stage functionalization. The adjacent nitrogen atoms in the pyridazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C6-Br bond. This electronic activation makes the C6 position highly susceptible to oxidative addition by Palladium(0) species, enabling rapid library generation via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

Recent patent literature highlights the use of this specific building block in synthesizing potent Pyrrolidinone derivatives that act as inhibitors of NF-κB-inducing kinase (NIK), a critical target in autoimmune and inflammatory disorders[2].

SynthesisWorkflow A 6-Bromo-2-methylimidazo [1,2-b]pyridazine C Catalytic System: Pd(dppf)Cl2, K2CO3 Dioxane/H2O A->C Combine B Aryl/Heteroaryl Boronic Acid (Nucleophile) B->C Combine D Cross-Coupling Reaction (80-100°C, 2-4h) C->D Heat/Microwave E C6-Functionalized Imidazo[1,2-b]pyridazine Core D->E Isolation F Downstream Application: Kinase Inhibitor (e.g., NIK) E->F Biological Assay

Figure 2: Synthetic workflow utilizing 6-Bromo-2-methylimidazo[1,2-b]pyridazine in Pd-catalyzed cross-coupling for drug discovery.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a highly reliable, self-validating method for substituting the C6-bromine with an aryl group to construct kinase inhibitor precursors.

Reagents and Materials
  • Core Scaffold: 6-Bromo-2-methylimidazo[1,2-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.025 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-2-methylimidazo[1,2-b]pyridazine, the aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add 5 mL of the Dioxane/H₂O mixture. Seal the vial with a septum cap. Sparge the mixture with Argon gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species.

  • Catalyst Addition: Briefly open the vial under a positive flow of Argon, add the Pd(dppf)Cl₂ catalyst, and reseal. Sparge for an additional 2 minutes.

  • Heating: Transfer the vial to a pre-heated oil bath or microwave synthesizer at 90°C. Stir vigorously for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS.

    • Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 212.0 [M+H]⁺ (⁷⁹Br) and m/z 214.0 [M+H]⁺ (⁸¹Br) . The reaction is complete when this isotopic signature is entirely consumed and replaced by the mass of the desired cross-coupled product.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Extract the aqueous layer once more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the C6-substituted imidazo[1,2-b]pyridazine.

References

  • Google Patents. "WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase." World Intellectual Property Organization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. We will move beyond simple protocols to explore the causality behind each step, empowering you to troubleshoot effectively and optimize your reaction yields.

Core Synthesis Overview

The synthesis of the imidazo[1,2-b]pyridazine scaffold is a well-established transformation, typically achieved through the condensation of a 3-aminopyridazine with an α-haloketone. For our target molecule, 6-Bromo-2-methylimidazo[1,2-b]pyridazine, the reaction involves the cyclization of 3-amino-6-bromopyridazine with a C3-synthon like bromoacetone or chloroacetone.

The general reaction is accomplished under mild basic conditions, where the introduction of a halogen on the pyridazine ring is crucial for achieving good yields by directing the initial alkylation to the correct ring nitrogen.[1]

General Synthetic Workflow

Below is a standard workflow for the synthesis. Each stage presents unique challenges and opportunities for optimization, which will be addressed in the subsequent troubleshooting sections.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Starting Materials - 3-amino-6-bromopyridazine - Chloroacetone / Bromoacetone - Solvent (e.g., Ethanol, 2-Propanol) - Base (e.g., NaHCO3) setup 2. Reaction Setup - Combine reactants in solvent - Add base reagents->setup heating 3. Cyclization - Heat mixture (e.g., 80°C to reflux) - Monitor via TLC setup->heating quench 4. Workup - Cool reaction - Concentrate solvent heating->quench extract 5. Extraction - Partition between organic solvent (e.g., EtOAc) and water quench->extract purify 6. Purification - Column Chromatography - or Recrystallization extract->purify product 7. Final Product - 6-Bromo-2-methylimidazo[1,2-b]pyridazine purify->product

Caption: General workflow for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

Low yield is the most frequent complaint, and it can stem from multiple sources. Let's break down the likely culprits.

A1: Potential Causes & Solutions

Observation/Potential CauseExplanation & Recommended Action
Poor Starting Material Quality Explanation: The purity of 3-amino-6-bromopyridazine and the α-haloketone (e.g., chloroacetone) is paramount. Impurities in the amine can inhibit the reaction, while decomposed chloroacetone (often appears yellow/brown) is less reactive.[2][3] Action:Verify Purity: Confirm the purity of starting materials by NMR or melting point. • Purify Amine: If necessary, recrystallize the 3-amino-6-bromopyridazine. • Use Fresh α-haloketone: Use freshly opened or distilled chloroacetone/bromoacetone.
Incorrect Reaction Conditions Explanation: Temperature, solvent, and base selection are critical. Insufficient heat may lead to an incomplete reaction.[3] An inappropriate solvent can hinder solubility, while an overly strong base can promote self-condensation of the ketone. Action:Temperature: Ensure the reaction is heated sufficiently. For solvents like ethanol or 2-propanol, refluxing is common.[4] Some procedures may use microwave heating to reduce reaction times and potentially improve yield.[5][6] • Solvent: Ethanol, isopropanol, and DMF are commonly used. Ensure your starting materials are soluble. • Base: Use a mild base like sodium bicarbonate (NaHCO₃).[1][4] It is sufficient to neutralize the HBr/HCl generated during the cyclization without causing unwanted side reactions.
Suboptimal Workup/Purification Explanation: Significant product loss can occur during isolation. This can be due to incomplete extraction, using too much solvent during recrystallization, or poor technique during chromatography.[2][7] Action:Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate solvent like ethyl acetate. • Recrystallization: If recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly. Cooling too quickly can trap impurities and reduce the recovered yield.[2][7] • Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.[2]
Q2: My TLC shows multiple spots, including a major one that isn't my product. What could be happening?

The formation of side products is a common issue, often related to the inherent reactivity of the starting materials.

A2: Understanding the Reaction Mechanism and Potential Side Products

The key to this synthesis is the regioselective alkylation of the 3-amino-6-bromopyridazine.

G cluster_mech Reaction Mechanism start 3-amino-6-bromopyridazine intermediate Alkylated Intermediate start->intermediate 1. Nucleophilic Attack (N2 on bromoacetone) side_product Isomeric Impurity start->side_product Incorrect Alkylation (N1 attacks first) ketone Bromoacetone product Desired Product intermediate->product 2. Intramolecular Cyclization (NH2 attacks C=O)

Caption: Simplified mechanism showing desired and undesired alkylation pathways.

  • The "Correct" Pathway: The reaction should proceed via nucleophilic attack from the N2 nitrogen of the pyridazine ring onto the bromoacetone. This is followed by an intramolecular condensation of the amino group onto the ketone carbonyl. The halogen on the pyridazine ring at position 6 helps direct the initial attack to N2.[1]

  • The "Incorrect" Pathway: In 3-aminopyridazine without a halogen substituent, the N1 nitrogen (not adjacent to the amino group) is actually the most nucleophilic.[1] While the 6-bromo substituent deactivates this position, some alkylation can still occur there, leading to the formation of a non-fused, isomeric side product that will not cyclize correctly.

  • Other Possibilities:

    • Self-condensation of Bromoacetone: If too strong a base is used or if the reaction is overheated for extended periods, the bromoacetone can self-condense.

    • Decomposition: Starting materials or the product itself may decompose under harsh conditions.

Solution:

  • Confirm the Base: Stick to mild bases like NaHCO₃ or K₂CO₃.

  • Control Temperature: Do not overheat. Monitor the reaction by TLC and stop when the starting amine is consumed.

  • Purification: Careful column chromatography is usually effective at separating the desired product from isomers and other impurities.

Q3: The purification by column chromatography is difficult, and my fractions are not clean. What can I do?

A3: Optimizing Purification

If column chromatography is problematic, consider these strategies:

  • Solvent System Optimization: Before running a large column, thoroughly screen solvent systems using TLC. A good system will give your product an Rf value between 0.25 and 0.4 and show good separation from impurities. Common systems include hexane/ethyl acetate or dichloromethane/methanol.

  • Recrystallization as an Alternative: If the crude product is reasonably pure (>85-90%), recrystallization can be a highly effective alternative to chromatography.

    • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where the product is soluble when hot but poorly soluble when cold.

    • Procedure: Dissolve the crude material in a minimum amount of the boiling solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[7]

  • Acid-Base Wash: During the liquid-liquid extraction workup, a dilute acid wash (e.g., 1M HCl) can help remove any unreacted basic starting material (3-amino-6-bromopyridazine), simplifying the subsequent purification step. Ensure you re-neutralize before concentrating if your product is acid-sensitive.

Frequently Asked Questions (FAQs)

Q: Are there alternative, higher-yielding synthetic methods? A: While the classic condensation is robust, modern methods can offer improvements. For instance, microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times and often increase yields by providing rapid and uniform heating.[5][6] Furthermore, for related imidazo[1,2-b]pyridazine systems, palladium-catalyzed cross-coupling reactions have been extensively used to build the core structure or functionalize it, though this represents a different synthetic strategy.[8]

Q: How critical is the choice between chloroacetone and bromoacetone? A: Bromoacetone is generally more reactive than chloroacetone due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times. However, bromoacetone is also more lachrymatory and potentially less stable. Chloroacetone is often sufficient and may be preferred for safety and cost reasons. The choice may require slight adjustments to reaction time or temperature.

Q: What are the key safety precautions? A:

  • α-Haloketones (Chloroacetone/Bromoacetone): These are lachrymators and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Use appropriate precautions for flammable organic solvents.

  • Heating: When heating reactions to reflux, use a condenser and ensure the system is not sealed.

Q: How can I definitively confirm I have synthesized the correct product? A: A combination of analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts, coupling constants, and integration of the protons will provide a unique fingerprint for the 6-Bromo-2-methylimidazo[1,2-b]pyridazine structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Melting Point: A sharp melting point indicates high purity.

Detailed Experimental Protocol

This protocol is a representative procedure based on common literature methods.[1][4]

Materials:

  • 3-amino-6-bromopyridazine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • 2-Propanol or Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-bromopyridazine (1.0 eq) and 2-propanol (approx. 10 mL per gram of amine).

  • Add sodium bicarbonate (1.5 eq) to the suspension.

  • Add chloroacetone (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes) until the starting 3-amino-6-bromopyridazine spot is consumed.

  • Once complete, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (e.g., 100 mL) and water (e.g., 100 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by either column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Qian, L. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry.
  • Common ways to lose product and reduce yield? (2018). Reddit r/chemistry.
  • SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. (n.d.).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate.
  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013). Google Patents.
  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (n.d.). MDPI.
  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (n.d.). PMC.
  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
  • Synthesis - General tips for improving yield? (2020). Reddit r/chemistry.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). PMC.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Figshare.
  • (This is a product listing and not a primary source for synthesis, but included for completeness of search.) 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Sigma-Aldrich.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). RSC Publishing.

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information is presented in a practical, question-and-answer format to directly address issues observed in the lab.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Question 1: My reaction yields are consistently low, or I'm isolating a complex mixture of products. What are the likely causes?

Answer: Low yields in this synthesis typically stem from three primary areas: suboptimal reaction conditions, competitive side reactions, or poor starting material quality. The core of the synthesis is the condensation reaction between 3-amino-6-bromopyridazine and bromoacetone (or a surrogate like 1-bromopropan-2-one).

The intended reaction involves the nucleophilic attack of the pyridazine ring nitrogen (N2) on bromoacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system. However, several factors can disrupt this pathway:

  • Incorrect Basicity: The choice of base is critical. A strong base can promote the self-condensation of bromoacetone, leading to polymeric byproducts. A mild base, such as sodium bicarbonate (NaHCO₃), is generally recommended as it is sufficient to neutralize the HBr formed during the cyclization without causing these side reactions.[1]

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (e.g., >100-110 °C in ethanol) can lead to decomposition and the formation of dark, tarry impurities.

  • Competitive N-Alkylation: The most significant side reaction is the alkylation of the exocyclic amino group of 3-amino-6-bromopyridazine instead of the endocyclic ring nitrogen. This leads to a non-cyclizable isomer and is a primary cause of low yields. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is generally the most nucleophilic, which favors the correct reaction pathway, but this can be influenced by solvent and temperature.[1]

  • Verify Starting Materials: Ensure the 3-amino-6-bromopyridazine is pure. Impurities like 3,6-diaminopyridazine can lead to complex product mixtures. Use bromoacetone that is fresh or has been stored properly to avoid decomposition products.

  • Optimize Base and Solvent: Switch to sodium bicarbonate as the base if you are using a stronger one. Use a protic solvent like ethanol or isopropanol, which facilitates the proton transfers in the cyclization step.

  • Control Temperature: Reflux the reaction mixture gently (the boiling point of ethanol, ~78 °C, is often sufficient). Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

Question 2: I've isolated a major byproduct with the same mass as my target molecule. How can I identify and prevent its formation?

Answer: This is the classic and most common issue in this synthesis: the formation of a regioisomeric byproduct due to incorrect N-alkylation.

  • Desired Pathway (A): The reaction begins with the alkylation of the endocyclic pyridazine nitrogen (N2), forming a quaternary ammonium salt intermediate. This intermediate then undergoes intramolecular cyclization via the exocyclic amino group attacking the ketone carbonyl, followed by dehydration.

  • Side Reaction Pathway (B): Alkylation occurs on the exocyclic amino group (-NH₂). This forms a secondary amine that is not positioned correctly to cyclize into the desired imidazo[1,2-b]pyridazine core. This side product is a common impurity that can be difficult to separate from the desired product due to similar polarities.

You can differentiate between the desired product and the side product using NMR spectroscopy. The proton on the five-membered imidazole ring (at C3) of the desired product typically appears as a distinct singlet in the aromatic region of the ¹H NMR spectrum. The N-alkylated side product will lack this characteristic signal and will instead show signals corresponding to the alkylated amino group.

Caption: Troubleshooting workflow for identifying and preventing regioisomeric byproduct formation.

Question 3: My final product is a dark brown or black solid, and it's difficult to purify. What causes this discoloration?

Answer: Significant discoloration is usually indicative of decomposition or polymerization, often involving the bromoacetone starting material. Bromoacetone is a lachrymator and is unstable, especially in the presence of base or heat, where it can undergo self-condensation or polymerization to form complex, colored materials.

  • Use High-Purity Bromoacetone: If possible, distill bromoacetone under reduced pressure immediately before use.

  • Control Reagent Addition: Add the bromoacetone dropwise to the heated solution of 3-amino-6-bromopyridazine and base, rather than mixing all components at room temperature before heating. This maintains a low instantaneous concentration of the alkylating agent, minimizing self-condensation.

  • Decolorization During Workup:

    • After the reaction is complete and the solvent has been removed, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Treat the solution with activated charcoal (a small amount, ~5-10% by weight of the crude product).

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate and proceed with crystallization or column chromatography.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the primary side reaction?

A1: The primary side reaction is the irreversible alkylation of the exocyclic amino group. This occurs when the nitrogen of the -NH₂ group acts as the nucleophile instead of the pyridazine ring nitrogen. This pathway is kinetically competitive with the desired reaction. Once this N-alkylation occurs, the resulting intermediate cannot undergo the necessary intramolecular cyclization to form the fused imidazole ring.

Caption: Competing pathways in the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Q2: Can I use other α-haloketones in this reaction?

A2: Yes, this reaction is quite versatile. The general condensation between a 3-amino-pyridazine and an α-haloketone is a common method for synthesizing the imidazo[1,2-b]pyridazine scaffold.[1] Using other α-bromoketones will result in different substituents at the 2-position of the final product. For example, using 2-bromoacetophenone would yield 6-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Q3: Is it possible for the bromine at the 6-position to react?

A3: Under the standard condensation conditions, the bromine at the 6-position is generally stable. However, this bromine is activated towards nucleophilic aromatic substitution. In the presence of strong nucleophiles and/or under more forcing conditions (e.g., high temperatures, use of palladium catalysts with amines for Buchwald-Hartwig type reactions), this bromine can be displaced.[2][3] If your reaction mixture contains other nucleophiles (e.g., impurities in the solvent or starting materials), you might observe minor byproducts resulting from the substitution of this bromine.

Q4: What are the key analytical data points to confirm the structure of the final product?

A4: A combination of NMR, Mass Spectrometry, and IR spectroscopy should be used.

Analytical TechniqueExpected Result for 6-Bromo-2-methylimidazo[1,2-b]pyridazineCommon Pitfall / Side Product Indication
¹H NMR - A singlet for the methyl group (CH₃) at ~2.4 ppm.- A singlet for the C3-H proton at ~7.8-8.0 ppm.- Two doublets in the aromatic region for the pyridazine ring protons.- Absence of the C3-H singlet.- Appearance of a new signal for an N-H proton.- Shifted signals for the pyridazine ring protons.
¹³C NMR - Characteristic signals for the fused aromatic system, typically 8-9 distinct peaks.- Incorrect number of aromatic carbons, suggesting a different ring system or lack of cyclization.
Mass Spec (ESI+) - A molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).- Correct mass but fails NMR confirmation, indicating the regioisomeric side product.
References
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists facing physicochemical bottlenecks with fused bicyclic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists facing physicochemical bottlenecks with fused bicyclic heteroaromatics. The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in drug discovery, heavily utilized in the development of kinase inhibitors. However, its planar, rigid nature often leads to sub-optimal aqueous solubility, which can severely compromise both in vitro assay reliability and in vivo bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my imidazo[1,2-b]pyridazine derivatives consistently precipitate out of aqueous assay buffers? A: The poor aqueous solubility of this class is fundamentally a thermodynamic issue driven by high crystal lattice energy and lipophilicity. The imidazo[1,2-b]pyridazine core is a highly planar, aromatic system. This planarity promotes strong intermolecular π-π stacking in the solid state[1]. When introduced to an aqueous medium, the energy required to break these strong crystal lattice interactions exceeds the solvation energy provided by water. Consequently, the compound precipitates rather than dissolving.

Q2: I am in the hit-to-lead phase. How can I structurally modify the core to improve solubility without losing target affinity? A: Structure-Activity Relationship (SAR) optimization must balance pharmacodynamics with physicochemical properties. To improve solubility, you must disrupt the crystal packing or decrease the partition coefficient (cLogP):

  • Heteroatom Insertion & Lowering cLogP: Replacing lipophilic aryl groups with heteroatom-rich moieties significantly improves solubility and metabolic stability. For instance, in the development of Tyk2 JH2 inhibitors, replacing a lipophilic 6-anilino group (cLogP 3.80) with a polar 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety (cLogP 0.66) drastically improved both aqueous behavior and liver microsomal stability[2].

  • Disrupting Planarity: Introduce sp3-hybridized substituents (e.g., cyclopropyl, isopropyl) at the 3- or 6-positions. This "out-of-plane" geometry prevents tight crystal packing, lowering the melting point and increasing thermodynamic solubility[3].

  • Adding Ionizable Groups: Appending basic amines (like piperazine or morpholine) allows the molecule to be protonated at physiological pH, drastically increasing aqueous solvation[4].

Q3: I cannot alter the chemical structure for my current validation assays. What formulation strategies can rescue my experiments? A: If SAR modification is not an option, you must manipulate the solvation environment:

  • pH Adjustment (Salt Formation): Imidazo[1,2-b]pyridazines contain basic nitrogens. By lowering the pH of your buffer (e.g., pH 2.0 - 5.0 using citrate or acetate buffers), you protonate the free base to form a cationic salt (conjugate acid). This charged species is significantly more polar and water-soluble[5].

  • Co-Solvent Systems: For in vitro cell assays, prepare a highly concentrated stock in 100% DMSO, then perform a rapid dilution into the aqueous buffer (keeping final DMSO ≤ 1% to prevent cytotoxicity).

  • Complexation: Use cyclodextrins (e.g., 10-20% Hydroxypropyl-β-cyclodextrin). The lipophilic imidazo[1,2-b]pyridazine core partitions into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

Troubleshooting Workflows & Visualizations

The following decision tree outlines the logical progression for addressing solubility issues depending on your current phase of development.

Workflow A Imidazo[1,2-b]pyridazine Poor Aqueous Solubility B Assess Assay Constraints (In vitro vs. In vivo) A->B C Structural Modification (SAR) - Decrease cLogP - Add Solubilizing Groups - Disrupt Planarity B->C Can alter structure D Formulation Strategy - pH Adjustment (Acidic) - Co-solvents (DMSO/PEG) - Cyclodextrin Complexation B->D Cannot alter structure

Caption: Decision tree for troubleshooting poor aqueous solubility of imidazo[1,2-b]pyridazine derivatives.

Quantitative Data: Impact of SAR on Physicochemical Properties

To illustrate the causality between structural modification and property enhancement, the following table summarizes quantitative data from key medicinal chemistry campaigns targeting Mps1 and Tyk2 JH2 kinases[2][3].

Compound / ScaffoldModification StrategyTargetcLogPPhysicochemical Impact
Compound 15b Phenyl group at 6-positionMps1N/APoor thermodynamic solubility: 1.0 μg/mL (pH 6.8)
Compound 21a Imidazo[1,2-b]pyridazine coreMps1N/APoor thermodynamic solubility: 0.49 μg/mL (pH 6.8)
Compound 4 Lipophilic 6-anilino groupTyk2 JH23.80Poor stability (11% remaining in human microsomes)
Compound 6a 2-oxo-1,2-dihydropyridin-3-ylaminoTyk2 JH20.66Improved stability (56% remaining in human microsomes)
Compound 6b N-cyclopropyl substitutionTyk2 JH2N/AHigh stability (88% remaining in human microsomes)

Standard Operating Procedure: Thermodynamic Solubility Assay

To accurately assess whether your modifications or formulations are working, you must measure thermodynamic (equilibrium) solubility, not just kinetic solubility. The following Shake-Flask protocol is a self-validating system designed to prevent false positives[5].

ShakeFlask S1 1. Add Excess Solid S2 2. Add Aqueous Buffer S1->S2 S3 3. Equilibrate (24-48h, 37°C) S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC/LC-MS Quantification S4->S5

Caption: Step-by-step workflow for the self-validating Shake-Flask thermodynamic solubility assay.

Detailed Methodology:
  • Solid Addition: Add 2–5 mg of the imidazo[1,2-b]pyridazine derivative to a 2 mL glass HPLC vial.

    • Causality: You must ensure the amount of solid significantly exceeds the expected solubility limit to achieve true saturation.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., pH 7.4 PBS or simulated gastric fluid).

  • Equilibration: Seal the vial and agitate at 300 RPM at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.

    • Causality: Fused bicyclic systems have high lattice energies and consequently slow dissolution kinetics; 24+ hours ensures the system overcomes kinetic barriers to reach thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the vial at 10,000 x g for 15 minutes.

    • Self-Validation Check: Visually inspect the bottom of the vial. If there is NO solid pellet, your solution is not saturated. You must add more solid and repeat step 3. If a distinct solid pellet is present, the equilibrium state is validated. Proceed to step 5.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Ensure the filter is pre-saturated with the buffer to prevent non-specific binding of your compound to the membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a known standard curve.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors ACS Medicinal Chemistry Letters (via PMC)[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines RSC Advances - RSC Publishing[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review European Journal of Medicinal Chemistry (via ResearchGate)[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Here, we address common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Here, we address common challenges and frequently asked questions to help you minimize impurities and optimize your synthetic protocol.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: My final product shows significant amounts of unreacted 3-amino-6-bromopyridazine and/or bromoacetone by TLC and NMR. What are the likely causes and how can I drive the reaction to completion?

Answer:

The presence of unreacted starting materials is a common issue that can typically be traced back to suboptimal reaction conditions. The core of this synthesis is the condensation reaction between 3-amino-6-bromopyridazine and bromoacetone. Let's break down the potential causes and their solutions:

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material spots are still prominent after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. A mild inorganic base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction, which drives the equilibrium towards the product.[1] Insufficient base can stall the reaction. Ensure you are using at least one equivalent of a suitable base.

  • Moisture in the Reaction: The presence of water can hydrolyze bromoacetone, reducing its availability for the condensation reaction. Ensure that your solvents are anhydrous and the reaction is protected from atmospheric moisture.

Recommended Protocol for Driving the Reaction to Completion:

  • Strict Anhydrous Conditions: Dry your reaction flask and condenser thoroughly. Use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Controlled Addition: Add the bromoacetone dropwise to the mixture of 3-amino-6-bromopyridazine and base in your chosen solvent at room temperature before heating.

  • Optimal Temperature: Refluxing in a suitable solvent such as ethanol or isopropanol is a common practice.[2]

  • Reaction Monitoring: Use TLC to monitor the disappearance of the starting materials. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexane.

Issue 2: Formation of an Isomeric Impurity

Question: I am observing an isomeric impurity in my final product. What is the likely structure of this impurity and how can I prevent its formation?

Answer:

The most probable isomeric impurity is 7-Bromo-2-methylimidazo[1,2-b]pyridazine. Its formation arises from the initial alkylation of the exocyclic amino group of 3-amino-6-bromopyridazine by bromoacetone, followed by cyclization. However, the desired product, 6-Bromo-2-methylimidazo[1,2-b]pyridazine, is formed through the initial alkylation of the N1 nitrogen of the pyridazine ring.

The regioselectivity of this reaction is governed by the nucleophilicity of the nitrogen atoms in 3-amino-6-bromopyridazine. The endocyclic nitrogen at the 1-position is generally more nucleophilic than the exocyclic amino group, favoring the formation of the desired 6-bromo isomer.[1][3] The presence of the electron-withdrawing bromine atom at the 6-position further enhances the nucleophilicity of the N1 nitrogen, directing the reaction towards the desired product.[1][3]

Strategies to Minimize Isomer Formation:

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the desired N1-alkylation.

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.

  • Slow Addition of Bromoacetone: Adding the bromoacetone slowly to the reaction mixture can help to control the initial alkylation step and favor the more nucleophilic N1-alkylation.

DOT Diagram: Regioselective Synthesis and Isomer Formation

G cluster_main Desired Pathway cluster_side Side Reaction SM 3-amino-6-bromopyridazine + bromoacetone Int1 N1-Alkylated Intermediate SM->Int1 N1-Alkylation (More Nucleophilic) SM2 3-amino-6-bromopyridazine + bromoacetone Int2 Exocyclic N-Alkylated Intermediate SM->Int2 Exocyclic N-Alkylation (Less Favorable) Product 6-Bromo-2-methylimidazo[1,2-b]pyridazine Int1->Product Intramolecular Cyclization Impurity 7-Bromo-2-methylimidazo[1,2-b]pyridazine Int2->Impurity Intramolecular Cyclization

Caption: Desired vs. side reaction pathway.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is an oil or a sticky solid, and I am having trouble purifying it by recrystallization or column chromatography. What are the recommended purification methods?

Answer:

Effective purification is crucial to obtain 6-Bromo-2-methylimidazo[1,2-b]pyridazine with high purity. Here are detailed protocols for the two most common purification techniques:

1. Flash Column Chromatography:

This is often the most effective method for separating the desired product from starting materials, isomeric impurities, and other byproducts.

Experimental Protocol:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent). A good starting point for the eluent is a mixture of hexane and ethyl acetate.

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Solvents for Column Chromatography

Impurity to be RemovedRecommended Eluent System (Hexane:Ethyl Acetate)
Unreacted BromoacetoneStart with a high hexane ratio (e.g., 98:2)
Unreacted 3-amino-6-bromopyridazineA gradient of increasing ethyl acetate
Isomeric ImpurityA slow, shallow gradient of ethyl acetate may be required

2. Recrystallization:

If your product is a solid and the impurity profile is not too complex, recrystallization can be an efficient purification method.

Experimental Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the product when hot but not when cold, while the impurities remain soluble or insoluble at both temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-Bromo-2-methylimidazo[1,2-b]pyridazine?

The most common and direct synthesis involves the condensation of 3-amino-6-bromopyridazine with bromoacetone in the presence of a mild base.[1] The reaction is typically carried out by refluxing in a suitable organic solvent.

DOT Diagram: General Synthetic Pathway

G Start1 3-amino-6-bromopyridazine Product 6-Bromo-2-methylimidazo[1,2-b]pyridazine Start1->Product Start2 Bromoacetone Start2->Product

Sources

Reference Data & Comparative Studies

Validation

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Platform for Potent and Selective Kinase Inhibition

A Comparative Analysis for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutics in oncology, immunology, and neurodegenerative diseases has positioned kinase inhibitors at the foref...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology, immunology, and neurodegenerative diseases has positioned kinase inhibitors at the forefront of modern drug discovery. Within this competitive landscape, the imidazo[1,2-b]pyridazine core has emerged as a "privileged" scaffold, a versatile framework upon which highly potent and selective kinase inhibitors can be constructed. This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-b]pyridazine-based inhibitors against other established kinase modulators, supported by experimental data and detailed protocols to inform and empower researchers in their quest for next-generation therapies.

The Rise of the Imidazo[1,2-b]pyridazine Moiety: A Foundation for Versatility

The imidazo[1,2-b]pyridazine scaffold's strength lies in its unique structural and electronic properties, which allow for strategic modifications to achieve high affinity and selectivity for a diverse range of kinase targets. The bicyclic system serves as a rigid core that can be extensively functionalized at multiple positions (C2, C3, C6, C7, and C8), enabling the fine-tuning of interactions with the kinase active site.[1] This inherent adaptability has led to the development of potent inhibitors for a multitude of kinases, including but not limited to Transforming Growth Factor-β-activated kinase 1 (TAK1), Monopolar spindle 1 (Mps1), Tyrosine kinase 2 (Tyk2), mammalian Target of Rapamycin (mTOR), Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK), and Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6]

Comparative Efficacy Across Key Kinase Targets

The true measure of a scaffold's utility is its performance in head-to-head comparisons with existing inhibitors. The imidazo[1,2-b]pyridazine framework has consistently demonstrated superior or comparable efficacy in numerous studies.

Targeting TAK1 in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in inflammatory and cancer pathways, making it a compelling target for therapeutic intervention, particularly in multiple myeloma where it is often upregulated.[1][7] Researchers have developed a series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines that exhibit potent TAK1 inhibition.

CompoundTarget KinaseIC50 (nM)Cell Line (Multiple Myeloma)GI50 (nM)
Imidazo[1,2-b]pyridazine Lead Compound (Compound 26) [1][8]TAK155H92943
MPC-11<30
Takinib (Known TAK1 Inhibitor)[1][8]TAK1187--

The data clearly indicates that the imidazo[1,2-b]pyridazine-based inhibitor is significantly more potent than the established TAK1 inhibitor, takinib, in enzymatic assays.[1][8] Furthermore, these compounds demonstrate impressive growth inhibition in multiple myeloma cell lines at nanomolar concentrations.[1][7]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the independent validation and further exploration of these promising compounds, detailed experimental methodologies are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from studies evaluating TAK1 inhibitors and can be generalized for other kinase targets with appropriate modifications.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., TAK1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., 6-Bromo-2-methylimidazo[1,2-b]pyridazine derivatives)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.

    • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

To contextualize the therapeutic potential of targeting TAK1, the following diagram illustrates its central role in cellular signaling.

TAK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL1R IL-1β->IL1R TRADD TRADD TNFR->TRADD TAB1_TAK1_TAB2 TAB1/TAK1/TAB2 Complex IL1R->TAB1_TAK1_TAB2 TRAF2 TRAF2 TRADD->TRAF2 TRAF2->TAB1_TAK1_TAB2 IKK_Complex IKK Complex TAB1_TAK1_TAB2->IKK_Complex MKKs MKKs TAB1_TAK1_TAB2->MKKs NF_kB NF-κB IKK_Complex->NF_kB JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 p38->AP1 Gene_Expression Gene Expression (Inflammation, Survival) NF_kB->Gene_Expression AP1->Gene_Expression

Caption: The central role of the TAK1 complex in mediating inflammatory and survival signals.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into imidazo[1,2-b]pyridazine derivatives has revealed key structural features that govern their potency and selectivity. It has been consistently shown that substitutions at various positions on the bicyclic core are critical for achieving desired biological activity.[1] For instance, the introduction of morpholine or piperazine moieties at the C6 position has been shown to enhance kinase inhibition, likely by improving drug-like properties and facilitating additional interactions within the kinase active site.[1][8]

The future of imidazo[1,2-b]pyridazine-based inhibitors lies in the continued exploration of this rich chemical space. The synthesis of novel derivatives with diverse substitutions, guided by computational modeling and a deep understanding of kinase biology, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The inherent versatility of this scaffold ensures its continued relevance in the ongoing battle against a wide array of human diseases.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. (URL: [Link])

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (URL: [Link])

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (URL: [Link])

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (URL: [Link])

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (URL: [Link])

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. (URL: [Link])

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (URL: [Link])

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. (URL: [Link])

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: [Link])

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google P

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Activity of 6-Bromo-2-methylimidazo[1,2-b]pyridazine and its Analogs

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative an...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of compounds based on this scaffold, with a focus on the representative, yet sparsely characterized, molecule: 6-Bromo-2-methylimidazo[1,2-b]pyridazine. While direct experimental data for this specific compound is limited in publicly accessible literature, by examining its close analogs, we can construct a predictive framework for its potential biological profile and provide a roadmap for its experimental evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of activities, but also the underlying scientific rationale for experimental design and interpretation, thereby empowering researchers to unlock the full potential of this promising class of molecules.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-b]pyridazine nucleus is a nitrogen-rich bicyclic system that has attracted significant attention from medicinal chemists. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal starting point for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology, neurodegenerative diseases, and inflammatory disorders.[1]

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of their substituents. The 6-bromo and 2-methyl substitutions on our topic compound are key features that will influence its physicochemical properties and target engagement.

Predicting In Vitro Activity: From Molecular Targets to Cellular Effects

Based on extensive research into its analogs, 6-Bromo-2-methylimidazo[1,2-b]pyridazine is predicted to exhibit activity as a kinase inhibitor. The imidazo[1,2-b]pyridazine core is a well-established "hinge-binding" motif for various protein kinases.

Potential Molecular Targets

Numerous studies have demonstrated that imidazo[1,2-b]pyridazine derivatives can potently inhibit a variety of kinases, including:

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key mediator in inflammatory and cancer signaling pathways.[1][2]

  • Monopolar spindle 1 (Mps1) kinase: A critical regulator of the spindle assembly checkpoint, making it a target for cancer therapy.[3]

  • Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family involved in cytokine signaling and autoimmune diseases.[4][5][6]

  • Bruton's tyrosine kinase (BTK): A crucial enzyme in B-cell receptor signaling, targeted for B-cell malignancies.[7]

  • Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases implicated in various cancers.[8]

  • PIM kinases: A family of serine/threonine kinases involved in cell survival and proliferation, particularly in hematopoietic malignancies.[9]

The specific kinase or kinases that 6-Bromo-2-methylimidazo[1,2-b]pyridazine will inhibit, and with what potency, will depend on how its unique substitutions interact with the ATP-binding pocket and surrounding residues of the kinase.

Cellular Assays: From Target Engagement to Phenotypic Outcomes

Once a molecular target is hypothesized, the next logical step is to assess the compound's activity in a cellular context. For a potential kinase inhibitor, this would involve:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within the cell.

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase, providing a functional readout of target inhibition.

  • Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo assay are crucial for determining the antiproliferative or cytotoxic effects of the compound on cancer cell lines.[9]

  • Apoptosis Assays: Flow cytometry-based assays using annexin V and propidium iodide can determine if the observed cell death is due to apoptosis.

The following table summarizes the reported in vitro activities of several representative imidazo[1,2-b]pyridazine derivatives, which can serve as a benchmark for evaluating our topic compound.

DerivativeTarget KinaseIC50/KiCell LineCellular Activity (GI50/IC50)Reference
Compound 26 (TAK1 inhibitor) TAK155 nMMPC-11, H92930 nM[2]
Compound 27f (Mps1 inhibitor) Mps10.70 nMA5496.0 nM[3]
Compound 6 (Tyk2 JH2 ligand) Tyk2 JH20.086 nMHuman Whole Blood817 nM (hWB assay)[4]
Compound 22 (BTK inhibitor) BTK1.3 nM--[7]
Compound 15m (TRK inhibitor) TRK0.08 nMBa/F3-[8]
K00135 (PIM kinase inhibitor) PIM1-MV4;11, MOLM13~1-10 µM[9]

The Leap to In Vivo: From Bench to Preclinical Models

A promising in vitro profile is only the first step. The ultimate test of a compound's therapeutic potential lies in its in vivo efficacy and safety. The translation from in vitro potency to in vivo activity is a major hurdle in drug development and is influenced by a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics and ADME

For an orally administered drug, the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical:

  • Solubility and Permeability: A compound must have adequate aqueous solubility and membrane permeability to be absorbed from the gastrointestinal tract.

  • Metabolic Stability: The compound must be resistant to rapid metabolism by liver enzymes (e.g., cytochrome P450s) to maintain therapeutic concentrations in the bloodstream.[4]

  • Distribution: The compound needs to distribute to the target tissue or organ at a sufficient concentration to exert its therapeutic effect.

  • Excretion: The compound and its metabolites should be cleared from the body at an appropriate rate to avoid accumulation and toxicity.

Several studies on imidazo[1,2-b]pyridazine derivatives have reported their pharmacokinetic profiles in animal models, providing valuable insights into how to optimize these properties for this chemical class.[3][4]

In Vivo Efficacy Models

The choice of animal model is dictated by the therapeutic indication. For a potential anti-cancer agent, a common approach is to use a xenograft model, where human cancer cells are implanted into immunocompromised mice.[7] The efficacy of the compound is then assessed by its ability to inhibit tumor growth.

For other indications, such as autoimmune diseases, different models would be employed. For instance, a Tyk2 inhibitor might be tested in a model of psoriasis or inflammatory bowel disease.

The following table provides examples of in vivo studies conducted on imidazo[1,2-b]pyridazine derivatives.

DerivativeTherapeutic AreaAnimal ModelDosing and RouteOutcomeReference
Compound 27f (Mps1 inhibitor) CancerMouse xenograftOralTumor growth inhibition[3]
Compound 6 (Tyk2 JH2 inhibitor) InflammationRatOralInhibition of IFNγ production[4]
Compound 22 (BTK inhibitor) CancerMouse xenograftOral (15 mg/kg)Complete tumor regression in 7/10 mice[7]

Comparative Analysis: Bridging the In Vitro-In Vivo Divide

The discrepancy between in vitro and in vivo results is a frequent challenge in drug discovery. For the imidazo[1,2-b]pyridazine class, several factors can contribute to this gap:

  • Off-Target Effects: A compound that is potent and selective in vitro may interact with other targets in vivo, leading to unexpected efficacy or toxicity.

  • Poor Pharmacokinetics: High in vitro potency is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for a sufficient duration.

  • Metabolism to Active or Inactive Species: The compound may be metabolized in vivo to form metabolites that have different activity profiles than the parent compound.

  • Complexity of the In Vivo Environment: The in vivo environment is far more complex than a simplified in vitro assay, with factors such as plasma protein binding, tissue distribution, and interactions with other cell types all playing a role.

A successful drug discovery program for an imidazo[1,2-b]pyridazine derivative will require a multi-parameter optimization approach that considers both in vitro potency and in vivo drug-like properties in parallel.

Experimental Protocols

To facilitate the experimental evaluation of 6-Bromo-2-methylimidazo[1,2-b]pyridazine, detailed, step-by-step protocols for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: TAK1)

This protocol is adapted from methodologies used for similar compounds.[2]

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 enzyme

    • ATP

    • Kinase substrate (e.g., a peptide with a phosphorylation site for TAK1)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 6-Bromo-2-methylimidazo[1,2-b]pyridazine (dissolved in DMSO)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 1 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the TAK1/TAB1 enzyme and the substrate peptide in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for TAK1).

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

In Vivo Xenograft Tumor Model

This protocol is a generalized procedure based on studies with similar compounds.[7]

  • Cell Culture and Animal Husbandry:

    • Culture a human cancer cell line relevant to the hypothesized target (e.g., a cell line known to be dependent on the target kinase).

    • Use 6-8 week old immunodeficient mice (e.g., nude or SCID).

    • Acclimatize the animals for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Inject approximately 1-10 million cells subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare a formulation of 6-Bromo-2-methylimidazo[1,2-b]pyridazine suitable for the chosen route of administration (e.g., oral gavage).

    • Administer the compound or vehicle control to the mice at a predetermined dose and schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer picture of the experimental and biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start 6-Bromo-2-methylimidazo [1,2-b]pyridazine kinase_assay Biochemical Kinase Assay (e.g., TAK1, Mps1) invitro_start->kinase_assay Determine IC50 cell_prolif Cellular Proliferation Assay (e.g., MTT) kinase_assay->cell_prolif Assess antiproliferative effects target_engage Target Engagement (e.g., CETSA) cell_prolif->target_engage Confirm target binding in cells phospho_assay Phosphorylation Assay (Western Blot) target_engage->phospho_assay Validate functional target inhibition pk_study Pharmacokinetic (PK) Study phospho_assay->pk_study Lead compound selection efficacy_model Xenograft Efficacy Model pk_study->efficacy_model Determine dosing regimen toxicity_study Toxicity Assessment efficacy_model->toxicity_study Evaluate safety profile end_point Preclinical Candidate toxicity_study->end_point

Caption: A generalized workflow for the preclinical evaluation of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

tak1_pathway cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 Activation ikk IKK Complex tak1->ikk jnk_p38 JNK/p38 tak1->jnk_p38 compound 6-Bromo-2-methylimidazo [1,2-b]pyridazine compound->tak1 Inhibition nfkb NF-κB ikk->nfkb inflammation Inflammation nfkb->inflammation cell_survival Cell Survival nfkb->cell_survival jnk_p38->inflammation

Caption: A simplified diagram of the TAK1 signaling pathway, a potential target for 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Conclusion

While the specific biological activities of 6-Bromo-2-methylimidazo[1,2-b]pyridazine remain to be fully elucidated, the extensive body of research on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for its investigation. By leveraging the knowledge gained from its analogs, researchers can design and execute a logical and efficient series of experiments to uncover its therapeutic potential. The journey from a novel chemical entity to a preclinical candidate is challenging, but for a molecule with such a promising pedigree, it is a journey well worth undertaking.

References

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evalu
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC.
  • 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Sigma-Aldrich.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar.
  • 6-BROMO-2-METHYLIMIDAZO[1,2-B]PYRIDAZINE. Appchem.
  • 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Sigma-Aldrich.
  • 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its derivatives, 6-Bromo-2-methylimidazo[1,2-b]pyridazine serves as a crucial building block for the synthesis of novel therapeutics. The strategic placement of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.

This in-depth technical guide provides a comparative analysis of two distinct synthetic routes to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, offering field-proven insights into the practical considerations for laboratory-scale synthesis. We will delve into the classical condensation approach and a modern, metal-free alternative, providing detailed experimental protocols, a side-by-side performance comparison, and the causal reasoning behind the methodological choices.

Route 1: The Classical Condensation Pathway

This well-established route relies on the construction of the imidazo[1,2-b]pyridazine core through the condensation of a substituted aminopyridazine with an α-haloketone. This approach is often favored for its reliability and the commercial availability of the starting materials.

The synthesis begins with the preparation of the key intermediate, 3-amino-6-bromopyridazine, from the readily available 3,6-dichloropyridazine. This is achieved through a nucleophilic aromatic substitution reaction with ammonia, followed by a halogen exchange reaction. The subsequent condensation with chloroacetone in the presence of a mild base affords the target molecule.

Experimental Protocol: Route 1

Part A: Synthesis of 3-Amino-6-chloropyridazine [1][2]

  • To a sealed reaction vessel, add 3,6-dichloropyridazine (1 equivalent), aqueous ammonia (3 equivalents), and dichloromethane.

  • Heat the mixture to 100°C and stir for 9 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization followed by silica gel column chromatography to yield 3-amino-6-chloropyridazine.

Part B: Synthesis of 3-Amino-6-bromopyridazine

  • Reflux a solution of 3-amino-6-chloropyridazine (1 equivalent) in hydrobromic acid (48%).

  • Monitor the reaction by TLC until complete conversion.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-amino-6-bromopyridazine.

Part C: Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

  • Suspend 3-amino-6-bromopyridazine (1 equivalent) and sodium bicarbonate (3 equivalents) in ethanol.

  • Add chloroacetone (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography to afford 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Caption: Classical synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Route 2: A Metal-Free Approach via Decarboxylative Bromination

In an effort to develop more sustainable and cost-effective synthetic methodologies, a metal-free approach presents an attractive alternative. This route constructs the imidazo[1,2-b]pyridazine core first and then introduces the bromo-substituent in a later step.

The synthesis commences with the preparation of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid. This key intermediate can be synthesized via a multi-step, metal-free sequence starting from methyl pyruvate. The final step involves a decarboxylative bromination of the aromatic carboxylic acid to yield the target molecule. This transformation avoids the use of transition metal catalysts, which can be costly and require removal from the final product.

Experimental Protocol: Route 2

Part A: Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic Acid [3]

  • Synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A solution of 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid in methanol is treated with aqueous hydrazine. The resulting salt is collected by filtration.

  • Esterification: The carboxylic acid is esterified by reacting with an alcohol (e.g., ethanol) in the presence of an acid catalyst to yield the corresponding ester.

  • Amination: The pyridazinone ester is converted to the 6-amino-5-methylpyridazine-3-carboxylate through a suitable amination procedure.

  • Cyclocondensation: A solution of ethyl 6-amino-5-methylpyridazine-3-carboxylate in toluene is treated with sodium bicarbonate and anhydrous sodium sulfate. The suspension is heated, and chloroacetone is added dropwise. The reaction mixture is then worked up to yield ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate.

  • Hydrolysis: The ester is hydrolyzed under alkaline conditions to afford 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid.

Part B: Decarboxylative Bromination [4]

  • To a solution of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile), add N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of a silver salt (e.g., silver nitrate) or another suitable catalyst for Hunsdiecker-type reactions.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Caption: Metal-free synthesis via a carboxylic acid intermediate.

Performance Comparison

ParameterRoute 1: Classical CondensationRoute 2: Metal-Free Decarboxylative Bromination
Overall Yield Moderate to GoodModerate
Starting Materials 3,6-Dichloropyridazine, ChloroacetoneMethyl Pyruvate, Chloroacetone
Reagent Cost Generally lowerPotentially higher due to multi-step precursor synthesis
Scalability Well-established and scalableMay require optimization for large-scale synthesis
Purification Standard chromatographic techniquesStandard chromatographic techniques
Key Advantages Reliable, well-documented, straightforwardAvoids transition metals, potentially more sustainable
Key Disadvantages Use of halogenated starting materialsLonger synthetic sequence for the key intermediate
Safety Considerations Chloroacetone is a lachrymator and toxic.Standard laboratory precautions for handling organic chemicals.

In-depth Analysis and Recommendations

Route 1: The Workhorse Method

The classical condensation route is a robust and reliable method for the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine. Its primary advantage lies in the straightforward nature of the final condensation step and the relatively inexpensive and accessible starting materials. The synthesis of the 3-amino-6-bromopyridazine intermediate is also well-documented. This route is particularly well-suited for researchers who require a dependable and scalable synthesis for producing moderate to large quantities of the target compound. The main drawback is the handling of chloroacetone, which requires appropriate safety measures.

Route 2: The Modern, Greener Alternative

The metal-free approach offers a compelling alternative, particularly for research groups focused on developing more environmentally friendly synthetic protocols. By avoiding the use of palladium or other transition metals, this route eliminates concerns about metal contamination in the final product, a critical consideration in pharmaceutical development. The multi-step synthesis of the carboxylic acid intermediate, while longer, is based on relatively simple and high-yielding reactions. The final decarboxylative bromination step is an elegant way to introduce the bromine atom. This route would be of interest to academic and industrial labs exploring novel synthetic strategies and those prioritizing green chemistry principles. However, the overall efficiency and cost-effectiveness for large-scale production would need careful evaluation and optimization.

The choice between these two synthetic routes will ultimately depend on the specific needs and priorities of the research team. For routine and scalable production, the Classical Condensation Pathway (Route 1) remains the go-to method due to its proven reliability and efficiency. For those engaged in synthetic methodology development or with a strong mandate for sustainable chemistry, the Metal-Free Approach via Decarboxylative Bromination (Route 2) presents an innovative and promising alternative that warrants further exploration and optimization. Both routes provide viable access to the valuable 6-Bromo-2-methylimidazo[1,2-b]pyridazine building block, empowering further advancements in drug discovery and development.

References

  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
  • CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available at: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents.
  • 3-Aminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates - PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • aminoacetone semicarbazone hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing). Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC. Available at: [Link]

  • (PDF) A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - ResearchGate. Available at: [Link]

  • New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. Available at: [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides - Organic Chemistry Portal. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. Available at: [Link]

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Comparative

Cross-reactivity and selectivity profile of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), achieving kinome selectivity remains one of the most formidable challenges. At the heart of this endeavor are privileged scaffolds—molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), achieving kinome selectivity remains one of the most formidable challenges. At the heart of this endeavor are privileged scaffolds—molecular cores that reliably anchor to the ATP-binding site while offering vectors for divergent structural elaboration.

6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) has emerged as a premier "hinge-binding" building block. Rather than acting as a standalone therapeutic, this fragment is a highly engineered precursor. Its specific substitution pattern—a methyl group at the 2-position and a bromine atom at the 6-position—provides a distinct selectivity and cross-reactivity profile when elaborated into full kinase inhibitors targeting Mps1 (TTK), VEGFR2, RET, and PI4KIIIβ.

This guide objectively compares the imidazo[1,2-b]pyridazine core against alternative hinge-binding scaffolds, detailing the structural causality behind its selectivity and providing self-validating protocols for its application in drug discovery.

Structural Causality: The Mechanics of the Scaffold

To understand the cross-reactivity profile of 6-bromo-2-methylimidazo[1,2-b]pyridazine, one must analyze the distinct biophysical role of each functional group within the kinase ATP-binding pocket 1.

  • The Imidazo[1,2-b]pyridazine Core: The planar bicyclic architecture mimics the adenine ring of ATP. The N1 nitrogen acts as a strict hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2 or Met592 in DYRK1A).

  • The 2-Methyl Group (Selectivity Filter): The addition of the 2-methyl group is not arbitrary; it projects into a conserved, highly restricted lipophilic pocket adjacent to the gatekeeper residue. This steric bulk intentionally clashes with kinases possessing large, bulky gatekeeper residues (such as phenylalanine), effectively filtering out broad-spectrum cross-reactivity and improving overall ligand efficiency.

  • The 6-Bromo Vector (Elaboration Handle): The bromine atom is positioned precisely toward the solvent-exposed ribose pocket. It serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing researchers to append diverse aryl, amino, or ether moieties to capture secondary interactions that drive nanomolar potency.

G Hinge Kinase Hinge Region (e.g., Cys919 / Met592) N1 N1 Nitrogen (H-Bond Acceptor) N1->Hinge Hydrogen Bond Me2 2-Methyl Group (Hydrophobic Pocket / Gatekeeper) Br6 6-Bromo Vector (Solvent/Ribose Pocket Elaboration) Scaffold Imidazo[1,2-b]pyridazine Core Scaffold->N1 Scaffold->Me2 Scaffold->Br6

Binding mechanics of the 6-Bromo-2-methylimidazo[1,2-b]pyridazine scaffold in the kinase hinge.

Scaffold Comparison: Selectivity & Cross-Reactivity Profile

When designing a kinase inhibitor, the choice of the core scaffold dictates the baseline cross-reactivity. 6-Bromo-2-methylimidazo[1,2-b]pyridazine is frequently selected over historical alternatives like imidazo[1,2-a]pyrazine and pyrrolo[3,2-d]pyrimidine due to its superior biophysical compatibility with specific kinase conformations.

Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyrazine

While structurally similar, imidazo[1,2-a]pyrazine possesses a nitrogen atom at the 8-position. Crystallographic studies reveal that this nitrogen often lies within 3.1 Å of the outer-hinge carbonyl oxygen (e.g., Val96), creating a highly unfavorable electrostatic clash 2. By utilizing the imidazo[1,2-b]pyridazine core (which features a carbon at this equivalent position), this clash is eliminated. In the development of Mps1 (TTK) inhibitors, shifting from the pyrazine to the pyridazine core retained biochemical potency but drastically improved cellular antiproliferative activity (A549 IC₅₀ shifting from moderate to 6.0 nM) and enhanced oral bioavailability 1.

Imidazo[1,2-b]pyridazine vs. Pyrrolo[3,2-d]pyrimidine

Pyrrolo-pyrimidines are notoriously potent but often suffer from broad kinome cross-reactivity. In the pursuit of selective VEGFR2 inhibitors, pyrrolo[3,2-d]pyrimidine derivatives exhibited severe off-target inhibition of Tie-2 (IC₅₀ = 20 nM). Transitioning the pharmacophore to an imidazo[1,2-b]pyridazine scaffold maintained low-nanomolar VEGFR2 inhibition (7.1 nM) while successfully abolishing Tie-2 cross-reactivity (IC₅₀ > 5100 nM) 3.

Quantitative Selectivity Summary
Scaffold CoreTarget KinaseTarget IC₅₀ (nM)Key Off-Target Cross-ReactivityCellular Efficacy (A549/HUVEC)Structural Liability / Advantage
Imidazo[1,2-b]pyridazine Mps1 / VEGFR20.70 / 7.1Low (Tie-2 IC₅₀ > 5100 nM)High (IC₅₀ = 6.0 nM)Advantage: Avoids outer-hinge electrostatic clash; 2-methyl limits gatekeeper access.
Imidazo[1,2-a]pyrazine Mps1~15.0ModeratePoor to ModerateLiability: 8-position Nitrogen clashes with outer-hinge carbonyl oxygen.
Pyrrolo[3,2-d]pyrimidine VEGFR26.2High (Tie-2 IC₅₀ = 20 nM)HighLiability: Broad pan-kinase activity; poor selectivity profile.

FBDD Workflow & Experimental Protocols

To leverage 6-bromo-2-methylimidazo[1,2-b]pyridazine effectively, researchers must employ a workflow that couples regioselective derivatization with high-throughput kinome profiling.

G Start 6-Bromo-2-methylimidazo [1,2-b]pyridazine Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling Library 6-Substituted Inhibitor Library Coupling->Library Screening High-Throughput Kinome Profiling Library->Screening Lead Selective Lead (e.g., Mps1, VEGFR2) Screening->Lead

Workflow for elaborating the 6-bromo vector into selective kinase inhibitors.
Protocol A: Regioselective Suzuki-Miyaura Coupling at the 6-Position

Causality: The 6-bromo position is selectively activated over the imidazo-core nitrogens due to the lower bond dissociation energy of the C-Br bond, allowing for precise functionalization of the solvent-front interacting moiety without disrupting the hinge-binding N1 atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-Bromo-2-methylimidazo[1,2-b]pyridazine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (2.5 eq) as the base. Note: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates reductive elimination in sterically hindered bicyclic systems.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Crucial Control: Run a parallel reaction using a des-bromo 2-methylimidazo[1,2-b]pyridazine analog. The absence of product in the control flask validates that coupling is exclusively occurring at the targeted 6-position, ruling out non-specific C-H activation.

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: TR-FRET Kinase Selectivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated planar bicyclic heterocycles like imidazopyridazines.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., Mps1 or VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the synthesized 6-substituted imidazo[1,2-b]pyridazine library compounds (in DMSO) using an acoustic liquid handler to generate an 11-point dose-response curve (10 µM to 0.1 nM).

  • Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the specific kinase's Km​ to ensure competitive binding dynamics). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and an APC-labeled tracer.

  • Self-Validation (Controls):

    • Positive Control: Staurosporine (1 µM) to define 100% kinase inhibition.

    • Negative Control: A kinase-dead mutant protein (or buffer-only well) to establish the assay floor and validate the dynamic range.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values. A selectivity score (S-score) is calculated by dividing the number of off-target kinases inhibited by >50% at 1 µM by the total number of kinases tested.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Selectivity of Kinase Inhibitor Fragments. Journal of Medicinal Chemistry - ACS Publications. 2

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry - Elsevier. 3

  • Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. ACS Medicinal Chemistry Letters - PMC. 4

Sources

Validation

Review of patents citing 6-Bromo-2-methylimidazo[1,2-b]pyridazine

Comparative Guide: 6-Bromo-2-methylimidazo[1,2-b]pyridazine in Kinase Inhibitor Patent Literature Executive Summary & Scaffold Significance In the landscape of modern medicinal chemistry, the fused bicyclic core of imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 6-Bromo-2-methylimidazo[1,2-b]pyridazine in Kinase Inhibitor Patent Literature

Executive Summary & Scaffold Significance

In the landscape of modern medicinal chemistry, the fused bicyclic core of imidazo[1,2-b]pyridazine has emerged as a privileged scaffold for designing highly selective kinase inhibitors. Specifically, 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8) serves as a critical, versatile building block[1]. The presence of the bromine atom at the C-6 position provides an optimal site for palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization, while the C-2 methyl group dictates the steric conformation required for deep binding within kinase ATP pockets[2].

This guide objectively analyzes the utility of this compound across recent patent literature, compares it with structural alternatives, and provides a self-validating experimental workflow for its application in drug synthesis.

Mechanistic Context: Target Kinase Pathways

Derivatives synthesized from 6-bromo-2-methylimidazo[1,2-b]pyridazine are predominantly evaluated for their efficacy in modulating immune responses and inflammation. A primary target highlighted in recent patent literature is NF-κB Inducing Kinase (NIK) , a serine/threonine kinase that drives the non-canonical NF-κB signaling cascade[3]. Clinical validation has proven that inhibiting NIK blocks downstream inflammatory molecules, offering therapeutic pathways for autoimmune diseases like Systemic Lupus Erythematosus (SLE)[3].

Pathway BAFF BAFF / CD40L Receptor Receptor Activation BAFF->Receptor NIK NIK (MAP3K14) Receptor->NIK Accumulation IKK IKKα Phosphorylation NIK->IKK Catalysis NFKB NF-κB Nuclear Translocation IKK->NFKB p100 Processing Disease Autoimmune Inflammation NFKB->Disease Transcription Drug Imidazo[1,2-b]pyridazine Derivative Drug->NIK Kinase Inhibition

Fig 1: Non-canonical NF-κB signaling pathway and targeted NIK inhibition.

Comparative Analysis: Halogenated Alternatives

When designing a synthetic route, selecting the correct halogenated intermediate is paramount. The choice between chlorine, bromine, and iodine dictates the thermodynamic stability and kinetic reactivity of the cross-coupling step[2].

Property3-Chloro-2-methylimidazo[1,2-b]pyridazine6-Bromo-2-methylimidazo[1,2-b]pyridazine6-Iodo-2-methylimidazo[1,2-b]pyridazine
Halogen Position C-3C-6C-6
C-X Bond Dissociation Energy High (~96 kcal/mol)Moderate (~80 kcal/mol)Low (~65 kcal/mol)
Cross-Coupling Reactivity Low (Requires highly active, electron-rich ligands)Optimal (Excellent balance of bench stability and reactivity)High (Prone to premature dehalogenation and degradation)
Steric Profile Minimal steric hindrance at C-3Moderate steric bulk at C-6Significant steric bulk at C-6
Primary Utility Direct biological probing (e.g., TAK1 inhibition)[2]Versatile intermediate for late-stage Buchwald-Hartwig amination Specialized rapid coupling at low temperatures

Expert Insight: 6-Bromo-2-methylimidazo[1,2-b]pyridazine is favored in industrial scale-up because it avoids the sluggish oxidative addition seen with chloro-derivatives, while bypassing the light-sensitivity and poor shelf-life associated with iodo-derivatives[2].

Review of Key Patent Literature

A. WO2023217906A1: Pyrrolidinone Derivatives as NIK Inhibitors

This patent explores the synthesis of novel pyrrolidinone derivatives aimed at inhibiting NIK for immunological disorders[3].

  • Application: The inventors specifically utilize 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide as a core building block. By displacing the bromine atom, they successfully graft complex pharmacophores that interact with the hinge region of the NIK ATP-binding pocket[3].

  • Causality: The use of the hydrobromide salt form enhances the solubility and stability of the intermediate during early-stage handling before neutralizing it in situ for the coupling reaction.

B. WO2024012572A1: Heteroaryl Derivatives for Pharmaceutical Applications

This patent details the synthesis of heteroaryl drug conjugates, highlighting a highly efficient Buchwald-Hartwig amination[4].

  • Application: 6-Bromo-2-methylimidazo[1,2-b]pyridazine (200 mg, 0.94 mmol) is reacted with piperazine using a Pd2(dba)3 / JohnPhos catalyst system[4].

  • Causality: Piperazine is a strong nucleophile but can cause catalyst poisoning or bis-arylation. The specific use of JohnPhos (a bulky, electron-rich biaryl phosphine) forces the palladium intermediate into a conformation that accelerates reductive elimination, favoring mono-arylation and preventing catalyst death[4].

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

Based on the optimized parameters from WO2024012572A1[4], the following protocol outlines a self-validating workflow for the amination of 6-Bromo-2-methylimidazo[1,2-b]pyridazine.

Workflow S1 1. Substrate Preparation 6-Bromo-2-methylimidazo[1,2-b]pyridazine S2 2. Catalyst Activation Pd2(dba)3 + JohnPhos S1->S2 S3 3. Base Addition t-BuONa in Toluene S2->S3 S4 4. Cross-Coupling 110°C, N2 Atmosphere S3->S4 S5 5. In-Process Control LC-MS Monitoring S4->S5 S5->S4 Incomplete Conversion S6 6. Purification Prep-HPLC Isolation S5->S6

Fig 2: Self-validating Buchwald-Hartwig amination workflow with IPC feedback loop.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried reaction flask, add 6-Bromo-2-methylimidazo[1,2-b]pyridazine (200 mg, 0.94 mmol) and piperazine (89 mg, 1.07 mmol)[4].

    • Validation Check: Ensure the molar ratio strictly limits piperazine to ~1.1 equivalents to prevent bis-arylation.

  • Catalyst Complexation: Add Pd2(dba)3 (26 mg, 0.028 mmol) and JohnPhos (12.45 mg, 0.028 mmol)[4].

    • Causality: Pd2(dba)3 acts as the Pd(0) source. JohnPhos is selected because its extreme steric bulk facilitates the challenging oxidative addition into the C-Br bond while preventing the formation of unreactive off-cycle palladium complexes.

  • Base Addition & Degassing: Add sodium tert-butoxide (226 mg, 2.35 mmol) and suspend the mixture in anhydrous Toluene (10 mL)[4]. Purge the system with N2 gas for 15 minutes.

    • Causality: t-BuONa is a strong, non-nucleophilic base required to deprotonate the piperazine intermediate. Degassing is critical; ambient oxygen will irreversibly oxidize Pd(0) to inactive Pd(II).

  • Thermal Reaction: Heat the reaction mixture to 110°C and stir overnight[4].

    • Validation Check (In-Process Control): Pull a 10 µL aliquot at 4 hours. Run an LC-MS to monitor the disappearance of the starting material mass (m/z ~212) and the appearance of the product mass. If starting material remains >10%, continue heating.

  • Workup & Filtration: Cool the reaction to room temperature. Filter the crude mixture through a pad of diatomaceous earth (Celite) and wash with ethyl acetate[4].

    • Causality: Diatomaceous earth traps colloidal "palladium black" (degraded catalyst). Failing to remove this will permanently foul the stationary phase of the Prep-HPLC column.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Preparative Liquid Chromatography (Mobile Phase A: Acetonitrile; Mobile Phase B: Water)[4].

References

  • Google Patents. "WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase." World Intellectual Property Organization.
  • Google Patents. "WO2024012572A1 - 一种杂芳基衍生物的药物组合物及其在医药上的应用 (A pharmaceutical composition of heteroaryl derivatives and its application in medicine)." World Intellectual Property Organization.

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